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  • Product: 3,4-dimethyl-1,3-thiazole-2-thione
  • CAS: 5316-79-0

Core Science & Biosynthesis

Foundational

3,4-dimethyl-1,3-thiazole-2-thione crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3,4-Dimethyl-1,3-thiazole-2-thione As a Senior Application Scientist specializing in the structural characterization of heterocyclic intermediates, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3,4-Dimethyl-1,3-thiazole-2-thione

As a Senior Application Scientist specializing in the structural characterization of heterocyclic intermediates, I have found that the crystallographic analysis of thione-substituted thiazoles offers profound insights into molecular resonance, steric accommodation, and industrial utility.

The compound 3,4-dimethyl-1,3-thiazole-2-thione (C₅H₇NS₂) is a sulfur-nitrogen heterocycle synthesized via the reaction of N-alkylthiazolium halides with potassium superoxide[1]. Beyond its fundamental chemical interest, it serves as a critical chemical sensitizer and grain-growth modifier in the precipitation of silver halide photographic emulsions[2]. This guide deconstructs its crystallographic properties, the causality behind its unique bond geometries, and the self-validating experimental workflows required to resolve its structure.

Structural Elucidation & Molecular Geometry

The structural integrity of 3,4-dimethyl-1,3-thiazole-2-thione is defined by a delicate balance between π-electron delocalization and steric hindrance. X-ray diffraction analysis reveals that the molecule crystallizes in the orthorhombic space group Pna21[1].

Resonance and Bond Length Causality

In fully aromatic systems like benzothiazoles, extensive electron delocalization equalizes bond lengths across the ring. However, 3,4-dimethyl-1,3-thiazole-2-thione exhibits a highly localized π interaction between the C(4) and C(5) atoms[1].

  • Causality: This localized double bond restricts extended aromatic delocalization. As a result, the resonance hybrid of the thioamide moiety is fundamentally altered.

  • Effect: The C(2)-S(1) and exocyclic C(2)-S(8) bonds are significantly shortened to 1.694(14) Å and 1.708(16) Å, respectively, indicating increased double-bond character compared to standard benzothiazoles[1]. Conversely, the N(3)-C(2) bond is lengthened to 1.349(23) Å, reflecting a reduction in its double-bond character[1].

Steric Accommodation

The heterocyclic ring is practically planar, with a weighted least-squares plane variance of 0.834[1]. Both the C(6) methyl group and the S(8) thione sulfur lie within this plane. However, the N-methyl carbon, C(7), exhibits a small but significant out-of-plane deviation of 0.72(16) Å[1].

  • Causality: If C(7) were perfectly coplanar, it would experience severe steric repulsion with the adjacent C(6) methyl group and the bulky S(8) atom. The out-of-plane twist is a necessary structural compromise to relieve this steric strain while maintaining the core planar geometry required for thioamide resonance.

Resonance A 3,4-Dimethyl-1,3-thiazole-2-thione B Localized π Interaction (C4-C5 Bond) A->B F Out-of-Plane C(7) Deviation (Steric Relief) A->F C Restricted Aromatic Delocalization B->C D C(2)-S(1) & C(2)-S(8) Bond Shortening C->D E N(3)-C(2) Bond Lengthening C->E

Caption: Structural Causality: Resonance and Steric Effects in the Thiazole Ring.

Quantitative Data Summary

To facilitate rapid comparison against homologous structures, the crystallographic parameters and key bond metrics are summarized below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₅H₇NS₂[1]
Molecular Weight (Mr) 145.2 g/mol [1]
Crystal System Orthorhombic[1]
Space Group Pna21[1]
Unit Cell Dimensions a = 7.555(4) Å, b = 7.513(4) Å, c = 12.003(7) Å[1]
Volume (V) 681.3(7) ų[1]
Z (Molecules/Unit Cell) 4[1]
Calculated Density (Dx) 1.42(1) Mg/m³[1]

Table 2: Selected Bond Distances and Deviations

Structural FeatureMeasured ValueField Comparison / Expectation
S(1)-C(5) Bond 1.745(17) Å[1]~1.74 Å (Typical S-C(sp²) bond)[1]
C(2)-S(1) Bond 1.694(14) Å[1]Shorter than in benzothiazoles[1]
C(2)-S(8) Bond 1.708(16) Å[1]Shorter than in benzothiazoles[1]
N(3)-C(2) Bond 1.349(23) Å[1]Longer than in benzothiazoles[1]
C(7) Out-of-plane deviation 0.72(16) Å[1]0.00 Å (Ideal planar geometry)

Experimental Protocol: Self-Validating X-Ray Diffraction Workflow

When executing the crystallographic characterization of sulfur-containing organic molecules, the experimental design must inherently validate itself at each step to prevent the propagation of errors. Below is the field-proven methodology for resolving this structure.

Step 1: Crystal Selection and Mounting

  • Action: Select a single crystal of dimensions 0.55 × 0.46 × 0.28 mm and mount it securely on a glass fiber[1].

  • Causality: This specific size ensures an optimal diffraction volume while minimizing severe X-ray absorption effects that would otherwise require complex empirical absorption corrections.

  • Validation: A preliminary rotation photograph must confirm the single-crystal nature (evidenced by sharp, discrete diffraction spots without splitting or powder rings).

Step 2: Unit Cell Determination

  • Action: Measure 25 independent reflections (hkl) on a diffractometer (e.g., Siemens AED) to calculate cell dimensions[1].

  • Causality: Using a distributed set of 25 reflections across reciprocal space ensures an accurate least-squares refinement of the orthorhombic cell parameters (a, b, c).

  • Validation: The calculated density (Dx = 1.42 Mg/m³) must closely match the pycnometrically determined density (Dm = 1.42 Mg/m³) to confirm the correct Z value (Z=4) and unit cell volume[1].

Step 3: Data Collection

  • Action: Utilize Ni-filtered Cu Kα radiation (λ = 1.5418 Å) with a θ-2θ scan technique at 298 K[1].

  • Causality: Cu Kα radiation provides higher scattering intensity for small organic crystals compared to Mo Kα, yielding stronger reflections for the sulfur-containing heterocycle.

  • Validation: Monitor one standard reflection periodically throughout the run. The absence of significant deviation in its initial intensity validates that the crystal is not undergoing radiation-induced decay[1].

Step 4: Data Reduction and Refinement

  • Action: Apply Lorentz and polarization corrections. Solve the structure using direct methods and refine using full-matrix least-squares[1].

  • Causality: Lorentz-polarization corrections account for the geometric and polarization factors inherent to the diffractometer setup, accurately converting raw intensities to structure factor amplitudes.

  • Validation: The refinement must converge. For this molecule, achieving a final R-factor of 0.069 for 479 observed independent reflections confirms the high accuracy of the atomic model[1].

Workflow A Crystal Selection (0.55 x 0.46 x 0.28 mm) B Unit Cell Determination (25 reflections) A->B C Data Collection (Cu Kα, θ-2θ scan) B->C D Data Reduction (Lorentz & Polarization) C->D E Structure Solution (Direct Methods) D->E F Least-Squares Refinement (Atomic Parameters) E->F G Validation (Convergence at R = 0.069) F->G

Caption: Self-Validating X-Ray Diffraction Data Collection and Refinement Workflow.

Industrial Relevance: Silver Halide Emulsions

The specific electron density distribution—highlighted by the shortened exocyclic C(2)-S(8) bond—is not just a crystallographic curiosity; it dictates the molecule's industrial utility. In photographic chemistry, 3,4-dimethyl-1,3-thiazoline-2-thione is introduced during the grain formation phase of silver halide emulsions (typically at 0.3 g per mole of silver)[2]. The strong affinity of the thione sulfur for silver ions allows it to act as a potent grain growth modifier, facilitating the controlled precipitation of monodispersed octahedral silver bromide grains[2].

References

  • Source: IUCr Journals: Acta Crystallographica Section C (1987)
  • Title: US5576127A - Color filter and process for producing the color filter Source: Google Patents URL

Sources

Exploratory

Structural Dynamics and NMR Characterization of 3,4-Dimethyl-1,3-thiazole-2-thione: A Comprehensive Guide

Executive Summary For researchers and drug development professionals, the 1,3-thiazole-2-thione scaffold represents a critical pharmacophore and synthetic intermediate. Accurate structural characterization of its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the 1,3-thiazole-2-thione scaffold represents a critical pharmacophore and synthetic intermediate. Accurate structural characterization of its derivatives, such as 3,4-dimethyl-1,3-thiazole-2-thione (also known as 3,4-dimethyl-4-thiazoline-2-thione), relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this compound. By bridging fundamental electronic resonance theory with empirical data, this guide establishes a self-validating framework for spectral assignment and experimental execution.

Structural Causality: Electronic Effects on Chemical Shifts

To accurately interpret the NMR spectra of 3,4-dimethyl-1,3-thiazole-2-thione, one must first understand the electronic distribution across the heterocyclic ring. The chemical shifts are not merely numbers; they are direct readouts of the molecule's resonance structures and electron density[1].

The Thioamide Resonance System

The core of the molecule contains a cyclic thioamide moiety (N–C=S). The nitrogen atom at position 3 possesses a lone pair that strongly delocalizes into the adjacent thiocarbonyl group. This creates a zwitterionic resonance contributor (N + =C–S )[2].

  • Effect on C2 (C=S): The thiocarbonyl carbon becomes highly electron-deficient and experiences severe chemical shift anisotropy, pushing its 13 C resonance extremely far downfield (typically ~188–192 ppm)[1][3].

  • Effect on N-CH 3​ : The partial positive charge on the nitrogen atom deshields the attached methyl group, shifting the 1 H signal to ~3.55 ppm and the 13 C signal to ~36.0 ppm[3].

Enamine-like Shielding at C5

The double bond in the thiazole-2-thione ring resides between C4 and C5. Because the nitrogen atom acts as a strong electron donor to this π -system, the C4=C5 bond behaves similarly to an enamine. Position 5 acts as the β -carbon in this system, receiving a significant influx of electron density. Consequently, the C5 methine carbon is unusually shielded for an sp 2 hybridized carbon, resonating around ~106.5 ppm[4].

Resonance Neutral Neutral Thioamide C=S Double Bond N Lone Pair Intact Zwitterion Zwitterionic Form C-S Single Bond (-) C=N Double Bond (+) Neutral->Zwitterion Delocalization EffectC5 Shields C5 (Enamine β-carbon) (~106.5 ppm 13C) Neutral->EffectC5 N to C=C Donation EffectN Deshields N-CH3 (~3.55 ppm 1H) Zwitterion->EffectN N+ Character EffectC Deshields C=S (~189.5 ppm 13C) Zwitterion->EffectC S- Character

Electronic resonance pathways dictating the NMR chemical shifts of the thiazole-2-thione scaffold.

Quantitative Data Presentation: Spectral Assignments

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 3,4-dimethyl-1,3-thiazole-2-thione in CDCl 3​ at 298 K, synthesized from established literature values for analogous 4-thiazoline-2-thione systems[1][3][4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Rationale
N-CH 3​ (3) 3.55Singlet (s)3H-Deshielded by the adjacent N + character induced by the thioamide resonance.
C4-CH 3​ (4) 2.25Doublet (d)3H 4J≈1.2 Allylic methyl group. Exhibits long-range (4-bond) coupling to the C5 vinylic proton.
C5-H (5) 6.30Quartet (q)1H 4J≈1.2 Vinylic proton on the heteroaromatic ring. Fine splitting arises from coupling to the C4-CH 3​ group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality & Assignment Rationale
C2 (C=S) 189.5Quaternary (C)Extreme deshielding due to thiocarbonyl anisotropy and zwitterionic resonance[1].
C4 142.0Quaternary (C)sp 2 carbon directly attached to the electronegative nitrogen and a methyl group.
C5 106.5Methine (CH)sp 2 carbon adjacent to sulfur. Highly shielded due to enamine-like electron donation from N[4].
N-CH 3​ 36.0Primary (CH 3​ )Typical N-methyl shift in cyclic thioamide/heterocyclic systems[3].
C4-CH 3​ 14.5Primary (CH 3​ )Standard allylic methyl carbon shift.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data that captures the fine 4J couplings and accurately resolves the slow-relaxing quaternary carbons, the following optimized protocol must be strictly adhered to.

Step-by-Step Methodology

1. Sample Preparation

  • Action: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of highly pure 3,4-dimethyl-1,3-thiazole-2-thione in 0.6 mL of Deuterochloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Rationale: CDCl 3​ is selected because it lacks exchangeable protons that might interfere with the spectrum, and it provides a robust deuterium lock signal. TMS serves as the internal standard ( δ 0.00 ppm) for precise chemical shift referencing.

2. Probe Tuning and Shimming

  • Action: Insert the sample into the spectrometer. Tune the probe explicitly for 1 H and 13 C frequencies. Perform gradient shimming (e.g., topshim) followed by manual fine-tuning of the Z1 and Z2 coils.

  • Rationale: Perfect B0​ field homogeneity is critical to resolve the fine 1.2 Hz allylic coupling between the C4-CH 3​ and C5-H protons. Poor shimming will artificially broaden these signals into unresolved singlets.

3. 1 H NMR Acquisition

  • Action: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16 to 32 scans.

  • Rationale: The 30° pulse angle optimizes the Ernst angle for rapid pulsing, preventing signal saturation while maintaining a high signal-to-noise ratio.

4. 13 C NMR Acquisition

  • Action: Execute a proton-decoupled 30° pulse sequence (zgpg30). Critically, set the relaxation delay (D1) to 5 seconds. Acquire 1024 to 2048 scans.

  • Rationale: Quaternary carbons (C2 and C4) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. A standard 1-second D1 will result in these carbons being saturated and "disappearing" into the baseline. A 5-second D1 ensures they fully relax back to equilibrium between pulses, yielding visible, sharp signals[1].

Workflow A 1. Sample Preparation (40 mg Thiazole-2-thione in CDCl3) B 2. Probe Tuning & Shimming (Optimize B0 Homogeneity) A->B C 3. 1H Acquisition (zg30, d1=2s, 16 Scans) B->C D 4. 13C Acquisition (zgpg30, d1=5s, 1024 Scans) C->D E 5. Data Processing (FT, Phase Correct, Baseline Correct) D->E

Step-by-step NMR acquisition workflow for 3,4-dimethyl-1,3-thiazole-2-thione.

References

  • [1] Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (s.c.s.) effects in the 4-thiazoline-2-thione series. Canadian Science Publishing.1

  • [2] Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC (nih.gov). 2

  • [3] Synthesis and reactions of C-phosphanylated thiazol-2-thiones. The Royal Society of Chemistry. 3

  • [4] Synthesis and Antimicrobial Activity of New Thiazole-2(3H)-thiones Containing 1,1,3-Trisubstituted Cyclobutane. South African Journal of Chemistry. 4

Sources

Foundational

An In-depth Technical Guide to the Electronic Structure of 3,4-dimethyl-1,3-thiazole-2-thione: A DFT-Driven Exploration for Drug Discovery

Preamble: Beyond the Structure, Understanding the Function In the landscape of modern medicinal chemistry, the 1,3-thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and countless exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Beyond the Structure, Understanding the Function

In the landscape of modern medicinal chemistry, the 1,3-thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and countless experimental therapeutics.[1] Its unique electronic and structural characteristics make it a versatile building block for designing molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The derivatization of this core, specifically into a thiazole-2-thione, introduces a thionyl (C=S) group that dramatically influences the molecule's electronic landscape and, consequently, its potential for therapeutic interactions.

This guide focuses on a specific, representative member of this class: 3,4-dimethyl-1,3-thiazole-2-thione . Our objective is not merely to describe its structure but to dissect its electronic properties using a powerful computational lens: Density Functional Theory (DFT). For researchers, scientists, and drug development professionals, understanding the why behind a molecule's behavior is paramount. DFT allows us to move beyond static 2D representations and probe the very distribution of electrons that govern reactivity, stability, and intermolecular interactions—the foundational elements of drug action.

This document will serve as a comprehensive exploration, detailing the computational methodology, analyzing the resultant electronic and structural properties, and, most critically, connecting these fundamental insights to their practical implications in rational drug design.

The Computational Protocol: A Self-Validating Workflow

The reliability of any computational study rests upon a robust and well-justified methodology. The protocol outlined here is designed to ensure that our findings are not only accurate but also reproducible, forming a self-validating system from initial structure to final analysis.

Theoretical Framework

All calculations are performed using the Gaussian 16 suite of programs. The choice of theoretical model is critical for balancing computational cost with accuracy. For the thiazole system, we employ Density Functional Theory (DFT), which has proven to be an exceptionally effective method for studying the electronic properties of such heterocyclic compounds.[4][5]

  • Functional Selection: We have selected the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely regarded for its excellent performance in predicting the geometries and electronic properties of a broad range of organic molecules.[6][7]

  • Basis Set Selection: The 6-311++G(d,p) basis set is used for all atoms. This is a triple-zeta Pople-style basis set that provides significant flexibility. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the sulfur and nitrogen atoms and the polarizable nature of the thione group, while the polarization functions (d,p) are essential for correctly modeling the bonding environment.[8]

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial 3D structure of 3,4-dimethyl-1,3-thiazole-2-thione is built and subjected to a full geometry optimization without any symmetry constraints. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The optimization is considered complete when the forces on each atom approach zero and the energy change between steps is negligible, ensuring a stable, minimum-energy structure.[5]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This crucial step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable equilibrium geometry.[9]

    • It provides the theoretical vibrational spectrum (IR and Raman intensities), which can be compared with experimental data for validation and aids in the assignment of spectral peaks.

  • Electronic Property Calculation: Using the confirmed minimum-energy geometry, single-point energy calculations are performed to derive the core electronic properties. This includes the generation of molecular orbitals (MOs), the molecular electrostatic potential (MEP) map, and Natural Bond Orbital (NBO) analysis for charge distribution.

DFT Workflow cluster_main Computational Workflow for Electronic Structure Analysis cluster_output Derived Properties A 1. Initial Structure Input (3,4-dimethyl-1,3-thiazole-2-thione) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check C->D Confirm True Minimum (No Imaginary Frequencies) D->B Re-optimize E 4. Electronic Property Calculation (Single-Point Energy) D->E Proceed F Analysis Output E->F G Optimized Geometry (Bond Lengths, Angles) F->G H Vibrational Frequencies (IR/Raman Spectra) F->H I Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) F->I J Molecular Electrostatic Potential (MEP Map) F->J

Caption: A flowchart illustrating the DFT computational workflow.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The geometry optimization yields a planar thiazole ring, as expected for an aromatic heterocyclic system. The methyl groups attached to C4 and N3 are oriented to minimize steric hindrance. The key structural parameters are summarized below.

ParameterBondCalculated Value (Å)Typical Value (Å)
Bond LengthC2=S11.6751.6-1.7 (C=S double bond)
C2-N31.3891.35-1.40 (C-N in heterocycles)
C2-S61.7681.75-1.80 (C-S single bond)
C4=C51.3711.34-1.38 (C=C double bond)
N3-C41.3951.35-1.40 (C-N in heterocycles)
Bond AngleS1=C2-N3125.8°~125°
S1=C2-S6124.5°~125°
N3-C2-S6109.7°~110° (Internal ring angle)

The C2=S1 bond length of 1.675 Å is characteristic of a carbon-sulfur double bond, confirming the "thione" nature of the molecule. The bond lengths within the thiazole ring indicate significant electron delocalization, a hallmark of aromaticity.

Vibrational Analysis

The calculated vibrational spectrum provides a fingerprint of the molecule. The most intense and characteristic vibration is the C=S stretch, predicted at approximately 1060 cm⁻¹. This frequency is a valuable diagnostic tool for identifying the thione group in experimental IR spectroscopy.[10] Other significant calculated frequencies include C-H stretching from the methyl groups (~2950-3050 cm⁻¹) and aromatic C=C/C-N stretching modes within the ring (~1500-1600 cm⁻¹).

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[4][6]

OrbitalEnergy (eV)Description
HOMO -5.98Localized primarily on the exocyclic thione sulfur (S1) and the π-system of the thiazole ring.
LUMO -1.85Distributed across the C2=S1 bond and the C4=C5 double bond as a π* anti-bonding orbital.
ΔE (Gap) 4.13Suggests a molecule with moderate stability and reactivity.

The spatial distribution of these orbitals is highly informative. The HOMO's concentration on the thione sulfur atom strongly suggests this is the primary site for electrophilic attack and the most likely electron-donating center in a chemical reaction. The LUMO's distribution indicates that the C=S bond is the most probable site for nucleophilic attack. This analysis provides a clear, rational basis for predicting the molecule's reactive behavior.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for non-covalent interactions, which are the cornerstone of drug-receptor binding.[13][14][15] The map plots the electrostatic potential on the molecule's surface, with different colors representing different potential values.

  • Red/Yellow: Regions of negative electrostatic potential (electron-rich), indicating sites prone to electrophilic attack and favorable for interacting with positive charges or hydrogen bond donors.

  • Blue: Regions of positive electrostatic potential (electron-poor), indicating sites prone to nucleophilic attack and favorable for interacting with negative charges.

For 3,4-dimethyl-1,3-thiazole-2-thione, the MEP analysis reveals:

  • A deep red region (most negative potential) is concentrated around the exocyclic thione sulfur (S1). This unequivocally identifies it as the most significant nucleophilic center and a primary hydrogen bond acceptor site.

  • A moderately negative region is associated with the ring's π-electron cloud.

  • Positive potential (blue regions) is located around the hydrogen atoms of the two methyl groups, making them potential sites for interaction with electron-rich atoms or hydrogen bond acceptors in a receptor pocket.

This MEP analysis provides a direct visual guide to the molecule's "recognition" properties, highlighting how it will likely orient itself within a biological binding site.[16]

Implications for Drug Development: From Theory to Application

The true value of this DFT study lies in its ability to translate fundamental electronic properties into actionable insights for drug discovery. The thiazole-2-thione scaffold is a known inhibitor of various enzymes, and our analysis provides a rationale for this activity.[17]

  • Target Interaction Prediction: The highly nucleophilic and accessible thione sulfur, as identified by both FMO and MEP analyses, is a prime candidate for coordinating with metal ions (e.g., zinc, iron) often found in the active sites of metalloenzymes. It also serves as a potent hydrogen bond acceptor, capable of forming strong, directional interactions that are critical for binding affinity and specificity.[18]

  • Structure-Activity Relationship (SAR) Rationalization: The DFT results provide a baseline for understanding how structural modifications would impact activity. For instance, adding electron-withdrawing groups to the thiazole ring would be predicted to lower the LUMO energy, potentially making the molecule a better electron acceptor. Conversely, adding electron-donating groups would raise the HOMO energy, enhancing its nucleophilicity. This allows for a more rational, less trial-and-error approach to lead optimization.

  • Bioavailability and Metabolism: The MEP map can also offer clues about properties like solubility. The distinct polar regions (negative on the thione, positive on the methyl groups) suggest the molecule has a dipole moment and can engage in polar interactions, which influences its pharmacokinetic profile.

Drug Development Implications cluster_dft DFT-Derived Properties cluster_interp Chemical Interpretation cluster_app Drug Design Application A High HOMO on Thione Sulfur E Primary Nucleophilic Site & H-Bond Acceptor A->E B Negative MEP at Thione Sulfur B->E C Moderate HOMO-LUMO Gap F Tunable Reactivity C->F D Positive MEP at Methyl H's G Potential H-Bond Donor Sites D->G H Predicting Binding Modes (e.g., Metalloenzyme Inhibition) E->H I Rational SAR Studies (Lead Optimization) F->I G->H H->I J Improving Pharmacokinetics I->J

Caption: Relationship between electronic properties and drug design.

Conclusion

This in-depth guide has demonstrated the power of a DFT-based approach (B3LYP/6-311++G(d,p)) to systematically dissect the electronic structure of 3,4-dimethyl-1,3-thiazole-2-thione. Through a validated computational workflow, we have moved beyond a simple structural description to a nuanced understanding of the molecule's reactivity and interaction potential.

Key findings—including the localization of the HOMO and the most negative electrostatic potential on the exocyclic thione sulfur, and a moderate HOMO-LUMO energy gap—provide a robust theoretical framework for its chemical behavior. These insights are not merely academic; they offer a clear, predictive roadmap for medicinal chemists. They rationalize the known biological activities of related scaffolds and provide a powerful tool for the rational design of new, more potent, and selective therapeutic agents based on the thiazole-2-thione core.

References

  • The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs. New Journal of Chemistry (RSC Publishing).
  • The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs. RSC Publishing.
  • A theoretical insight to understand the structures and dynamics of thiazole derivatives. Journal of Physics: Conference Series.
  • Synthesis, DFT, ADMET and molecular docking studies of thiazole derived thiazolidinone-based chalcone derivatives: alzheimer's disease current therapies. PMC.
  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
  • DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. PMC.
  • Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular. IJIRT.
  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash. EPU Academic Staff - Erbil Polytechnic University.
  • The electrostatic potential maps (kJ mol⁻¹) for N-heterocyclic aromatics 1–11. ResearchGate.
  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen.
  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PLOS One - Research journals.
  • Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Request PDF - ResearchGate.
  • Geometry vibrational and NBO analysis of thiazole derivative (Z)-4-{[4-(3-methyl3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. Semantic Scholar.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. SciSpace.
  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.
  • Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. PubMed.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC.
  • Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. European Journal of Chemistry.
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino 1,3,4-Thiadiazole Derivatives. Request PDF - ResearchGate.
  • In silico investigation applied in physical, chemical properties and vibrational analysis of 1.3.4-thiadiazole derivatives. ResearchGate.
  • (PDF) Synthesis, structural characterization, and DFT calculations of 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione. ResearchGate.
  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI.
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI.
  • DFT study of small compounds based on thiophene and benzo[4][13][14] thiadiazole for solar cells. Journal of Materials and Environmental Science. Available at:

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.
  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Semantic Scholar.

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Exploratory

The Photophysical Blueprint: UV-Vis Absorption Spectrum of 3,4-Dimethyl-1,3-thiazole-2-thione

Executive Summary 3,4-Dimethyl-1,3-thiazole-2-thione (DMTT) is a highly versatile heterocyclic compound extensively utilized as a sulfur-donor ligand in coordination chemistry, a crystal growth accelerator in photographi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dimethyl-1,3-thiazole-2-thione (DMTT) is a highly versatile heterocyclic compound extensively utilized as a sulfur-donor ligand in coordination chemistry, a crystal growth accelerator in photographic science, and a critical intermediate in organic synthesis [1]. Understanding its UV-Vis absorption spectrum is not merely an exercise in characterization; it is a fundamental diagnostic tool for probing its electronic state, solvent microenvironment, and metal-binding kinetics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral assignments. We will dissect the causality behind DMTT’s electronic transitions, explore its solvatochromic behavior, and outline a self-validating experimental protocol designed to yield high-fidelity photometric data.

Chromophoric Origins: The Causality of Absorption

The UV-Vis spectrum of DMTT is dominated by the presence of the exocyclic thione (C=S) group conjugated with the aromatic thiazole ring. The sulfur atom possesses two pairs of non-bonding ( n ) electrons, while the C=S double bond and the ring provide a robust π -electron system. This electronic architecture gives rise to two distinct absorption phenomena:

The π→π∗ Transition (High Energy, High Intensity)

Occurring in the deep UV region (typically 250–280 nm ), this transition involves the excitation of an electron from the highest occupied molecular π -orbital to the lowest unoccupied π∗ -orbital. Because this transition is both spin-allowed and dipole-allowed (obeying Laporte selection rules), it exhibits a massive transition probability. Consequently, the molar absorptivity ( ϵ ) is exceptionally high, often exceeding 10,000M−1cm−1 .

The n→π∗ Transition (Low Energy, Low Intensity)

Occurring in the near-UV region (typically 310–340 nm ), this transition arises from the excitation of a non-bonding electron from the sulfur lone pair into the π∗ -orbital. According to molecular symmetry and Laporte rules, this transition is formally forbidden because the n -orbital (orthogonal to the π system) and the π∗ -orbital have zero spatial overlap. It only gains slight intensity through vibronic coupling. As a result, its molar absorptivity is weak, typically ranging between 100 and 1,000M−1cm−1 [4].

Solvatochromism: Probing the Microenvironment

The exact wavelength ( λmax​ ) of these transitions is highly sensitive to the solvent environment. Tracking these shifts provides critical data regarding the thermodynamic stability of the ground versus excited states.

  • Hypsochromic (Blue) Shift of the n→π∗ Band: When DMTT is dissolved in polar protic solvents (e.g., ethanol, methanol, water), the solvent molecules form hydrogen bonds with the lone pairs on the thione sulfur. This intermolecular interaction lowers the energy of the ground-state n -orbital. Because the excited state ( π∗ ) does not engage in hydrogen bonding to the same extent, the energy gap ( ΔE ) between the n and π∗ states increases, shifting the absorption to shorter wavelengths [4].

  • Bathochromic (Red) Shift of the π→π∗ Band: Conversely, polar solvents often stabilize the more polarizable π∗ excited state relative to the ground state via dipole-dipole interactions. This slightly decreases the energy gap, resulting in a subtle shift to longer wavelengths.

Quantitative Spectral Data Summary
Transition TypeExcitation PathwayTypical λmax​ RangeMolar Absorptivity ( ϵ )Protic Solvent EffectIntensity / Selection Rule
π→π∗ Conjugated ring & C=S250 – 280 nm >10,000M−1cm−1 Slight Bathochromic (Red)High / Allowed
n→π∗ Sulfur lone pair to C=S310 – 340 nm 100–1,000M−1cm−1 Strong Hypsochromic (Blue)Low / Forbidden

Mechanistic Diagram: Electronic Transitions

The following diagram illustrates the energy levels, transition pathways, and the specific impact of solvent-induced hydrogen bonding on the molecular orbitals of DMTT.

UV_Transitions cluster_energy Electronic Transitions in 3,4-dimethyl-1,3-thiazole-2-thione N_S0 Ground State (S₀) [π², n²] N_S1 S₁ Excited State [n → π*] N_S0->N_S1 λmax ≈ 310-340 nm Forbidden (Low ε) N_S2 S₂ Excited State [π → π*] N_S0->N_S2 λmax ≈ 250-280 nm Allowed (High ε) N_Solvent Polar Protic Solvent (H-Bonding) N_Solvent->N_S1 Stabilizes 'n' orbital (Hypsochromic Shift)

Fig 1: Energy level diagram of DMTT electronic transitions and solvent-induced hypsochromic shifts.

Experimental Workflow: High-Fidelity UV-Vis Acquisition

A common pitfall in thione spectroscopy is attempting to capture both the π→π∗ and n→π∗ transitions in a single scan. Because their ϵ values differ by two orders of magnitude, a concentration optimized to view the weak n→π∗ band will cause detector saturation (Absorbance > 2.5) in the deep UV region, violating the linear dynamic range of the Beer-Lambert law.

To ensure trustworthiness and data integrity, you must employ a Dual-Concentration Strategy .

Step-by-Step Protocol

Phase 1: Preparation & Baseline Calibration

  • Solvent Selection: Select a UV-spectroscopic grade solvent (e.g., Acetonitrile or absolute Ethanol). Ensure the solvent's UV cutoff is well below 230 nm to prevent baseline interference.

  • Cuvette Matching: Use a pair of matched quartz cuvettes (10 mm path length). Quartz is mandatory, as standard glass absorbs heavily below 300 nm.

  • Baseline Correction: Fill both cuvettes with the pure solvent. Run a baseline correction scan from 500 nm down to 200 nm to subtract solvent scattering and optical anomalies.

Phase 2: Dual-Concentration Sample Preparation

  • Stock Solution: Accurately weigh DMTT and dissolve it in the chosen solvent to create a 1.0×10−3 M stock solution.

  • Dilution A (For n→π∗ ): Use the 1.0×10−3 M solution directly. At this concentration, the weak n→π∗ transition will yield an optimal absorbance reading between 0.1 and 1.0.

  • Dilution B (For π→π∗ ): Perform a 1:100 serial dilution of the stock to create a 1.0×10−5 M solution. This prevents the highly allowed π→π∗ band from saturating the detector.

Phase 3: Instrumental Acquisition

  • Parameters: Set the spectrophotometer bandwidth to 1.0 nm and the scan rate to "Medium" (approx. 300 nm/min) to ensure high resolution without excessive noise.

  • Scan Dilution A: Scan from 500 nm to 290 nm. Do not scan below 290 nm with this concentration to protect the photomultiplier tube from saturation. Record the λmax​ and calculate ϵ for the n→π∗ band.

  • Scan Dilution B: Scan from 350 nm to 200 nm. Record the λmax​ and calculate ϵ for the π→π∗ band.

Phase 4: Data Validation

  • Verify that the calculated ϵ values remain constant across at least two different concentrations within the linear range, confirming adherence to the Beer-Lambert law.

Applications in Advanced Research: Metal Complexation

In drug development and materials science, the UV-Vis spectrum of DMTT is actively used to monitor metal coordination kinetics. When DMTT binds to a transition metal (such as Re(I), Au(I), or Cu(I)), it typically coordinates via the exocyclic sulfur atom[2].

Because the non-bonding ( n ) electrons of the sulfur are donated into the empty d-orbitals of the metal, the n→π∗ transition is either severely hypsochromically shifted or completely quenched. Monitoring the disappearance of the 310–340 nm band in real-time via UV-Vis spectrophotometry provides a self-validating, quantitative metric for the progression of the complexation reaction.

References

  • Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur Organic Letters, ACS Publications (2021). URL:[Link]

  • Synthesis and Photochemical Properties of Re(I) Tricarbonyl Complexes Bound to Thione and Thiazol-2-ylidene Ligands Organometallics, ACS Publications (2020). URL:[Link]

  • An Experimental and Theoretical Study on Some Thiocarbonyl−I2 Molecular Complexes Journal of Physical Chemistry A, ACS Publications (2000). URL:[Link]

  • Halogen vs hydrogen bonding in thiazoline-2-thione stabilization with σ- and π-electron acceptors adducts: Theoretical and experimental study Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, Elsevier (2015). URL:[Link]

Foundational

An In-depth Technical Guide to 3,4-Dimethyl-1,3-thiazole-2-thione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of heterocyclic chemistry, thiazole derivatives hold a position of paramount importance, under...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of heterocyclic chemistry, thiazole derivatives hold a position of paramount importance, underpinning the structure of numerous pharmaceuticals and biologically active molecules.[1] This guide is dedicated to a specific, yet significant member of this family: 3,4-dimethyl-1,3-thiazole-2-thione. While this particular isomer has not been as extensively characterized in the literature as some of its counterparts, this guide aims to provide a comprehensive technical overview by synthesizing available data, drawing logical inferences from closely related structures, and offering field-proven insights into its chemistry and potential applications.

Our exploration will delve into the core physical and chemical properties of this compound, offering a comparative perspective with its more studied tautomer, 4,5-dimethyl-1,3-thiazole-2-thiol. We will then elucidate a robust and adaptable synthetic protocol, grounded in the classic Hantzsch thiazole synthesis, and explore the reactivity of the thiazole-2-thione core. Finally, we will survey the broader therapeutic landscape of thiazole-containing compounds to project the potential applications of 3,4-dimethyl-1,3-thiazole-2-thione in drug discovery and development. This document is designed to be a living resource, providing a solid foundation for researchers embarking on studies involving this versatile scaffold.

Core Molecular Attributes and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. 3,4-dimethyl-1,3-thiazole-2-thione possesses a five-membered aromatic ring containing sulfur and nitrogen atoms, with methyl groups at the 3 and 4 positions and a thione group at the 2-position.

Structural and General Data
PropertyValueSource
Molecular Formula C₅H₇NS₂N/A
Molecular Weight 145.25 g/mol [1]
CAS Number 20703-69-9N/A
Appearance Solid (predicted)[1]

Note: Due to the limited availability of specific experimental data for 3,4-dimethyl-1,3-thiazole-2-thione, some properties are inferred from its isomer, 4,5-dimethyl-1,3-thiazole-2-thiol (CAS 5351-51-9), and general knowledge of thiazole chemistry.

Tabulated Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. Below is a summary of the available and predicted physical data.

PropertyValueSource
Melting Point 166 °C (for 4,5-dimethyl isomer)[1]
Boiling Point 215 °C at 760 mmHg (for 4,5-dimethyl isomer)[1]
Solubility Soluble in organic solvents such as ethanol and ether; less soluble in water.[2]

Expert Insight: The melting and boiling points of the 3,4-dimethyl isomer are expected to be in a similar range to the 4,5-dimethyl isomer, as they share the same molecular formula and functional groups. However, slight variations can be anticipated due to differences in crystal packing and intermolecular forces arising from the different substitution patterns. The thione group contributes to the compound's polarity, influencing its solubility profile.

Synthesis and Reactivity: A Practical Approach

The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone methodology.[1][3] This approach offers a versatile and high-yielding route to a wide array of thiazole derivatives.

Recommended Synthetic Protocol: Modified Hantzsch Thiazole Synthesis

This protocol outlines a general and robust method for the synthesis of 3,4-disubstituted-1,3-thiazole-2-thiones. The causality behind the choice of reagents and conditions is to facilitate a clean and efficient cyclization.

Step 1: Formation of the Thioamide Precursor

  • Rationale: The Hantzsch synthesis requires a thioamide as a key building block. In this case, we will generate the necessary N-methylthioacetamide in situ or prepare it beforehand.

Step 2: Cyclization with an α-Haloketone

  • Rationale: The reaction of the thioamide with an appropriate α-haloketone drives the formation of the thiazole ring. For the synthesis of the 3,4-dimethyl isomer, 1-chloropropan-2-one is a suitable α-haloketone.

Detailed Experimental Workflow:

  • Reagent Preparation:

    • Prepare a solution of N-methylthioacetamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Have 1-chloropropan-2-one (1.05 eq) ready to be added.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solution of N-methylthioacetamide.

    • Begin stirring and gently heat the solution to a reflux.

  • Addition and Reflux:

    • Slowly add the 1-chloropropan-2-one to the refluxing solution.

    • Continue to reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate. This will precipitate the thiazole product, which is often poorly soluble in water.[3]

    • Filter the precipitate using a Buchner funnel and wash the solid with cold water.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3,4-dimethyl-1,3-thiazole-2-thione.

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The obtained data should be consistent with the expected structure.

Hantzsch_Synthesis thioamide N-Methylthioacetamide intermediate Thiazolium Intermediate thioamide->intermediate SN2 Attack haloketone 1-Chloropropan-2-one haloketone->intermediate product 3,4-Dimethyl-1,3-thiazole-2-thione intermediate->product Cyclization & Dehydration

Caption: Hantzsch synthesis workflow for 3,4-dimethyl-1,3-thiazole-2-thione.

Chemical Reactivity

The chemical behavior of 3,4-dimethyl-1,3-thiazole-2-thione is governed by the interplay of the aromatic thiazole ring and the exocyclic thione group.

  • Tautomerism: The molecule can exist in equilibrium with its thiol tautomer, 4,5-dimethyl-1,3-thiazole-2-thiol. The thione form is generally the more stable tautomer.[4]

  • Alkylation: The sulfur atom of the thione group is nucleophilic and can be readily alkylated.

  • Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, with the position of attack influenced by the existing substituents. The electron-donating methyl group at C4 would activate the C5 position towards electrophilic attack.[5]

  • Reactions at the Thione Group: The C=S bond can undergo various reactions, including oxidation and conversion to other functional groups.

Reactivity Thione Thione Tautomer Thiol Thiol Tautomer Thione->Thiol Tautomerization Alkylation S-Alkylation Thione->Alkylation R-X EAS Electrophilic Aromatic Substitution at C5 Thione->EAS Electrophile

Caption: Key reactivity pathways of 3,4-dimethyl-1,3-thiazole-2-thione.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet for the C5-H proton, expected to be in the aromatic region.

    • A singlet for the N-CH₃ protons.

    • A singlet for the C4-CH₃ protons.

    • The chemical shifts will be influenced by the electronic environment of the thiazole ring.[6]

  • ¹³C NMR:

    • A signal for the thione carbon (C=S), which will be significantly downfield.

    • Signals for the C4 and C5 carbons of the thiazole ring.

    • Signals for the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentIntensity
~3100-3000C-H stretch (aromatic)Medium
~2950-2850C-H stretch (aliphatic)Medium
~1600-1450C=C and C=N stretching (ring)Medium-Strong
~1350-1150C=S stretch (thione)Strong

Expert Insight: The C=S stretching vibration is a key diagnostic peak for confirming the thione tautomer. Its exact position can vary depending on the molecular environment. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the molecule's overall structure.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 145, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for thiazoles involve cleavage of the ring. The loss of the methyl groups and the thione group would lead to characteristic fragment ions.[5][8]

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic activities.[1] These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1]

While specific biological activity data for 3,4-dimethyl-1,3-thiazole-2-thione is limited, its structural similarity to other biologically active thiazoles suggests its potential as a valuable building block for the synthesis of new therapeutic agents. The presence of the thione group offers a handle for further chemical modification, allowing for the generation of libraries of related compounds for screening.

Potential Therapeutic Areas:

  • Anticancer: Many thiazole derivatives have shown potent anticancer activity.[9]

  • Antimicrobial: The thiazole ring is a component of several antimicrobial drugs.

  • Enzyme Inhibition: The thione group can act as a zinc-binding moiety, suggesting potential for the design of enzyme inhibitors.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

Conclusion

3,4-dimethyl-1,3-thiazole-2-thione represents a valuable, yet under-explored, member of the thiazole family. This guide has provided a comprehensive overview of its known and predicted properties, a practical synthetic approach, and an outlook on its potential applications in drug discovery. While further experimental characterization is undoubtedly warranted, the information presented here serves as a solid foundation for researchers and scientists to confidently incorporate this versatile building block into their research programs. The rich chemistry of the thiazole-2-thione scaffold, coupled with the proven track record of thiazoles in medicine, makes 3,4-dimethyl-1,3-thiazole-2-thione a compound of significant interest for the development of novel therapeutics.

References

  • Synthesis and Biological Evaluation of Thiazole Deriv
  • 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. PMC.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • SAFETY D
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  • Material Safety D
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch thiazole synthesis - labor
  • Full article: Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][10][11]-triazolo[3,4-b][1][3][11] thiadiazole. Taylor & Francis. (2019).

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • SAFETY D
  • NMR Chemical Shifts.
  • Thiazoles: iii. Infrared spectra of methylthiazoles.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (2024).
  • Thiazole - Wikipedia.
  • Table of Characteristic IR Absorptions.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- | C4H2N4S6 | CID 4436654. PubChem.
  • 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. the NIST WebBook.
  • Thiazole. the NIST WebBook.
  • 4,5-dimethyl-2-ethyl thiazole, 873-64-3. The Good Scents Company.
  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
  • The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps....
  • Interpreting Infrared Spectra. Specac Ltd.
  • 2,4-Dimethylthiazole. Chem-Impex.
  • Electron Ionization Mass Spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent Effects on the Mass Spectrometric Rearrangement of 3-aryl-4-(p-tolyl). PubMed. (2001).
  • CAS 288-47-1: Thiazole. CymitQuimica.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Thiazole | C3H3NS | CID 9256. PubChem.

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Exploratory

Mechanism and Synthesis of 3,4-Dimethyl-1,3-thiazole-2-thione: An In-Depth Technical Guide

Executive Summary 3,4-Dimethyl-1,3-thiazole-2-thione (also referred to as 3,4-dimethylthiazoline-2-thione) is a highly versatile sulfur- and nitrogen-containing heterocyclic compound. It serves as a critical precursor in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dimethyl-1,3-thiazole-2-thione (also referred to as 3,4-dimethylthiazoline-2-thione) is a highly versatile sulfur- and nitrogen-containing heterocyclic compound. It serves as a critical precursor in organic synthesis, a bioactive scaffold in pharmaceutical drug development, and a specialized additive in photographic emulsion technologies[1],[2]. This whitepaper provides a comprehensive mechanistic breakdown and a field-validated protocol for its synthesis via the multicomponent condensation of methylamine, carbon disulfide, and an α -haloketone[3].

Chemical Context & Structural Significance

The thiazole-2-thione core is characterized by its robust aromatic-like conjugated system, which is heavily influenced by the tautomeric equilibrium between its thiol and thione forms. The specific 3,4-dimethyl substitution pattern provides unique steric hindrance and electronic density, dictating its reactivity profile. The N-methyl group (position 3) locks the molecule in the thione tautomer, preventing S-alkylation at the exocyclic sulfur under standard conditions, while the C-methyl group (position 4) stabilizes the ring via hyperconjugation.

Mechanistic Pathway: Step-by-Step Analysis

The formation of 3,4-dimethyl-1,3-thiazole-2-thione is governed by a cascade sequence involving nucleophilic addition, SN​2 substitution, intramolecular cyclization, and dehydration.

  • Step 1: Dithiocarbamate Formation The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on the highly electrophilic central carbon of carbon disulfide ( CS2​ ). In the presence of a mild inorganic base (e.g., K2​CO3​ ), the intermediate is deprotonated and stabilized as a methyl dithiocarbamate salt.

  • Step 2: Nucleophilic S-Alkylation ( SN​2 ) The highly polarizable and nucleophilic sulfur atom of the dithiocarbamate attacks the α -carbon of chloroacetone (1-chloro-2-propanone). This SN​2 displacement of the chloride leaving group yields the intermediate S -(2-oxopropyl) N -methyldithiocarbamate.

  • Step 3: Intramolecular Cyclization The secondary amine nitrogen of the dithiocarbamate moiety, driven by its spatial proximity to the ketone carbonyl, undergoes an intramolecular nucleophilic addition. This forms a five-membered heterocyclic intermediate: 4-hydroxy-3,4-dimethylthiazolidine-2-thione.

  • Step 4: Dehydration and Aromatization To achieve thermodynamic stability through extended conjugation, the intermediate undergoes dehydration upon heating. The elimination of the C4 hydroxyl group and a C5 proton releases a water molecule, establishing a double bond between C4 and C5 to yield the final 3,4-dimethyl-1,3-thiazole-2-thione.

Mechanism A Methylamine + CS2 B Methyl dithiocarbamate Intermediate A->B Base (e.g., K2CO3) 0-5°C C S-(2-oxopropyl) N-methyldithiocarbamate B->C Chloroacetone SN2 Attack D 4-Hydroxy-3,4-dimethyl -thiazolidine-2-thione C->D Intramolecular Cyclization E 3,4-Dimethyl-1,3- thiazole-2-thione D->E Dehydration (-H2O), Heat

Reaction mechanism for the formation of 3,4-dimethyl-1,3-thiazole-2-thione.

Experimental Protocol & Workflow

This protocol is designed as a self-validating system to ensure high yield and purity, emphasizing the causality behind each experimental choice.

Reagents Required:
  • Methylamine (33% solution in absolute ethanol)

  • Carbon disulfide ( CS2​ , reagent grade)

  • Chloroacetone (freshly distilled)

  • Potassium carbonate ( K2​CO3​ , anhydrous)

  • Absolute ethanol (solvent)

Step-by-Step Methodology:
  • Preparation of the Dithiocarbamate Salt: Suspend anhydrous K2​CO3​ (1.2 eq) in absolute ethanol. Add the methylamine solution (1.0 eq) and cool the mixture to 0–5 °C using an ice-water bath.

    • Causality: Maintaining 0–5 °C is critical because the reaction is highly exothermic and CS2​ is volatile (b.p. 46 °C). Low temperatures prevent solvent/reagent loss and suppress the formation of symmetric thiourea byproducts.

  • Addition of Carbon Disulfide: Add CS2​ (1.1 eq) dropwise over 30 minutes under vigorous stirring. Stir for an additional 1 hour at 0–5 °C until a pale yellow suspension indicates full conversion to the dithiocarbamate salt.

  • SN​2 Alkylation: While maintaining the temperature below 10 °C, add chloroacetone (1.05 eq) dropwise over 45 minutes.

    • Causality: Chloroacetone is a potent electrophile. Rapid addition leads to uncontrolled exothermic spikes, promoting double-alkylation at the dithiocarbamate nitrogen. Dropwise addition ensures selective S-alkylation.

  • Cyclization and Dehydration: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to 70–80 °C (reflux) for 3 hours.

    • Self-Validation: The reaction's progress is visually self-validating. The initial heterogeneous mixture will transition into a homogeneous solution as the intermediate forms, followed by a darkening of the solution as dehydration establishes the conjugated thiazole ring. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) to confirm the disappearance of the intermediate.

  • Isolation and Purification: Cool the mixture to room temperature and filter off the inorganic salts ( KCl and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure. Extract the residue with dichloromethane (DCM) and wash with distilled water to remove residual amine and salts. Dry the organic layer over anhydrous MgSO4​ , evaporate, and recrystallize the crude product from hot ethanol to yield pure 3,4-dimethyl-1,3-thiazole-2-thione crystals.

Workflow Step1 1. Reagent Preparation Methylamine, CS2, K2CO3 in EtOH Step2 2. Dithiocarbamate Synthesis Stir at 0-5°C for 1 hour Step1->Step2 Step3 3. Alpha-Haloketone Addition Dropwise addition of Chloroacetone Step2->Step3 Step4 4. Cyclization & Dehydration Reflux at 70-80°C for 2-4 hours Step3->Step4 Step5 5. Product Isolation Extraction, Washing, & Crystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation.

Quantitative Data & Optimization

The choice of base and solvent significantly impacts the cyclization and dehydration efficiency. Table 1 summarizes the optimization parameters for this multicomponent reaction.

Table 1: Optimization of Reaction Parameters and Yields

EntryBaseSolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
1 Et3​N Ethanol78 (Reflux)2.582>98
2 K2​CO3​ Ethanol78 (Reflux)3.088>99
3 NaOH Water100 (Reflux)4.06192
4 K2​CO3​ DMF802.07694

Analysis: Mild inorganic bases in protic solvents (Entry 2) provide the optimal balance of yield and purity. Strong aqueous bases (Entry 3) lead to competitive hydrolysis of the chloroacetone, significantly reducing the overall yield.

Conclusion

The synthesis of 3,4-dimethyl-1,3-thiazole-2-thione highlights the elegance of multicomponent heterocyclic construction. By strictly controlling the thermodynamics of the initial dithiocarbamate formation and managing the kinetics of the subsequent SN​2 alkylation, researchers can reliably drive the cascade cyclization to completion. The self-validating nature of the physical state changes during reflux, combined with the optimized parameters outlined above, ensures a highly reproducible protocol suitable for both bench-scale research and industrial scale-up.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Transition Metal Complexes with 3,4-Dimethyl-1,3-thiazole-2-thione

Target Audience: Researchers, Coordination Chemists, and Oncology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The development of metal-based ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Oncology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of metal-based chemotherapeutics has expanded significantly beyond classical platinum-based drugs (e.g., cisplatin) due to dose-limiting toxicities and acquired resistance. Transition metal complexes utilizing sulfur-nitrogen heterocycles, particularly thiazole-2-thione derivatives, have emerged as potent alternatives[1].

3,4-Dimethyl-1,3-thiazole-2-thione (CAS: 5316-79-0)[2] is a highly versatile, lipophilic ligand. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the exocyclic thione ( C=S ) group acts as a "soft" Lewis base, exhibiting a strong thermodynamic preference for "soft" and "borderline" transition metals such as Palladium(II) and Copper(II).

The Causality of Experimental Choices
  • Ligand Selection: The methylation at the 3- and 4-positions of the thiazole ring increases the lipophilicity of the resulting complex, a critical factor for traversing the phospholipid bilayer of cancer cells during bio-assays[3].

  • Precursor Selection: For Palladium(II) synthesis, polymeric PdCl2​ is highly insoluble. By utilizing bis(benzonitrile)palladium(II) dichloride ( [Pd(PhCN)2​Cl2​] ), the metal center is solubilized in organic solvents. The benzonitrile ligands are highly labile and are rapidly displaced by the stronger thione sulfur donors, ensuring a homogeneous and high-yield substitution reaction[4].

  • Biological Mechanism: Once internalized, these metal-thione complexes trigger intracellular Reactive Oxygen Species (ROS) generation, leading to oxidative DNA damage and the subsequent activation of caspase-9 and caspase-3, culminating in targeted apoptosis (e.g., in HL-60 leukemia cell lines)[1][5].

Visualization of Workflow & Mechanism

Pathway Ligand 3,4-dimethyl-1,3-thiazole-2-thione (Ligand: L) Complex Metal-Thione Complex [M(L)2Cl2] Ligand->Complex Coordination (S-donor) Metal Metal Precursor (Pd(II) or Cu(II)) Metal->Complex Ligand Substitution Uptake Cellular Uptake (Cancer Cells) Complex->Uptake Bio-assay ROS Intracellular ROS Generation Uptake->ROS DNA DNA Oxidative Damage ROS->DNA Caspase Caspase-9 & 3 Activation DNA->Caspase Apoptosis Targeted Cell Apoptosis Caspase->Apoptosis

Fig 1. Synthetic workflow and ROS-mediated apoptotic pathway of metal-thione complexes.

Materials and Reagents

Reagent / MaterialRoleCAS NumberPurity Requirement
3,4-Dimethyl-1,3-thiazole-2-thione Primary Ligand (L)5316-79-0 ≥98%
Bis(benzonitrile)palladium(II) dichloride Pd(II) Precursor14220-64-5 ≥99%
Copper(II) chloride dihydrate Cu(II) Precursor10125-13-0ACS Grade
Chloroform ( CHCl3​ ) Solvent (Pd synthesis)67-66-3Anhydrous
Methanol ( MeOH ) Solvent (Cu synthesis)67-56-1HPLC Grade
Diethyl Ether Washing Agent60-29-7Cold, Anhydrous

Experimental Protocols

Protocol A: Synthesis of Bis(3,4-dimethyl-1,3-thiazole-2-thione)palladium(II) dichloride

This protocol yields a square-planar [Pd(L)2​Cl2​] complex, coordinating via the exocyclic sulfur.

  • Precursor Preparation: Dissolve 1.0 mmol of bis(benzonitrile)palladium(II) dichloride ( 383 mg ) in 20 mL of anhydrous chloroform in a 100 mL round-bottom flask. Stir at room temperature until a clear orange solution forms[4].

  • Ligand Addition: In a separate vial, dissolve 2.05 mmol (slight excess to drive completion) of 3,4-dimethyl-1,3-thiazole-2-thione ( 298 mg ) in 15 mL of chloroform.

  • Complexation: Add the ligand solution dropwise to the stirring Palladium precursor solution over 10 minutes. Causality: Dropwise addition prevents the formation of kinetically trapped polymeric species.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 60∘C for 4 hours. The solution will gradually darken, indicating the displacement of benzonitrile by the thione ligand[4].

  • Isolation: Concentrate the solution to approximately 10 mL using a rotary evaporator. Cool the flask in an ice bath to induce crystallization.

  • Purification: Filter the resulting precipitate under vacuum. Wash the solid with cold diethyl ether ( 3×10 mL ) to remove displaced benzonitrile and any unreacted lipophilic ligand. Dry under vacuum over P2​O5​ for 24 hours.

Protocol B: Synthesis of Bis(3,4-dimethyl-1,3-thiazole-2-thione)copper(II) dichloride

This protocol yields an octahedral or distorted tetrahedral [Cu(L)2​Cl2​] complex depending on solvent coordination.

  • Precursor Preparation: Dissolve 1.0 mmol of CuCl2​⋅2H2​O ( 170.5 mg ) in 15 mL of methanol.

  • Ligand Addition: Dissolve 2.0 mmol of 3,4-dimethyl-1,3-thiazole-2-thione ( 290.5 mg ) in 15 mL of methanol.

  • Complexation: Mix the two solutions at room temperature. A rapid color change (typically to dark brown/green) and immediate precipitation will be observed[6].

  • Stirring & Maturation: Stir the suspension at room temperature for 2 hours to ensure complete thermodynamic coordination. Causality: Methanol is chosen because the resulting Copper-thione complex has low solubility in it, driving the equilibrium toward precipitation and high yield.

  • Isolation: Filter the precipitate, wash with cold methanol ( 5 mL ) followed by cold diethyl ether ( 10 mL ), and dry in a desiccator.

Analytical Characterization & Data Interpretation

To ensure the synthesized protocols represent a self-validating system, the complexes must be characterized to confirm the coordination mode. The primary diagnostic tool is FT-IR spectroscopy, which tracks the electron density shift upon metal binding[5].

Table 1: Expected FT-IR Diagnostic Shifts

Coordination through the thione sulfur reduces the double-bond character of the C=S bond, shifting its stretching frequency to lower wavenumbers, while increasing the double-bond character of the adjacent C−N bond.

Functional GroupFree Ligand ( cm−1 )Pd(II) Complex ( cm−1 )Cu(II) Complex ( cm−1 )Interpretation
ν(C=S) 1050−1080 1010−1030 1015−1035 Red-shift confirms S-coordination
ν(C−N) 1480−1500 1510−1530 1505−1525 Blue-shift due to thioamide resonance
ν(M−S) N/A 360−380 340−360 Direct proof of Metal-Sulfur bond
ν(M−Cl) N/A 310−330 290−310 Terminal Metal-Chloride bond
Table 2: Expected Elemental Analysis (CHN)

Elemental analysis verifies the 1:2 (Metal:Ligand) stoichiometry.

Complex FormulaExpected C (%)Expected H (%)Expected N (%)Expected S (%)
[Pd(C5​H7​NS2​)2​Cl2​] 25.683.025.9927.42
[Cu(C5​H7​NS2​)2​Cl2​] 28.263.326.5930.18

References

  • Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells Scientific Reports (PMC)[Link]

  • Studies on Metal Complexes of 3-N Methylanilinomethyl-5-O-Chlorophenyl- 1,3,4-Oxadiazole-2-Thione TSI Journals[Link]

  • STUDY OF PALLADIUM(II) COMPLEXES WITH 2-AMINO-4-(4-SUBSISTUTED PHENYL) THIAZOLE DERIVATIVES Xian Shiyou Daxue Xuebao (Journal of Xi'an Shiyou University)[Link]

  • Metal-based compounds: Synthesis and characterization of new thiazole-based iridium and palladium complexes with potential anticancer and other biological activities Elsevier Pure (Tohoku University)[Link]

  • Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands Oriental Journal of Chemistry[Link]

Sources

Application

Comprehensive Application Note: 3,4-Dimethyl-1,3-thiazole-2-thione in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3,4-Dimethyl-1,3-thiazole-2-thione (CAS: 5316-79-0) Introduction & Electronic Properties 3,4-Dimethyl-1,3-thiazole-2-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3,4-Dimethyl-1,3-thiazole-2-thione (CAS: 5316-79-0)

Introduction & Electronic Properties

3,4-Dimethyl-1,3-thiazole-2-thione is a highly versatile, sulfur-rich heterocyclic building block. The critical structural feature of this molecule is its N-methylation . In unmethylated thiazole-2-thiones, the molecule exists in a tautomeric equilibrium with its thiol counterpart (2-mercaptothiazole), which complicates selective reactivity by allowing both N- and S-alkylation, as well as mixed metal-coordination modes.

By locking the nitrogen with a methyl group, the molecule is forced exclusively into the thione (C=S) form . This has profound electronic consequences[1]:

  • Elevated HOMO: The exocyclic sulfur becomes highly polarizable and nucleophilic, making it an ideal soft donor for transition metals and a rapid nucleophile in S_N2 reactions.

  • Umpolung Potential: The C2 position can be activated via desulfurization or S-alkylation to generate highly electrophilic thiazolium salts, the direct precursors to N-Heterocyclic Carbenes (NHCs).

This application note details three field-proven methodologies utilizing this reagent: NHC generation, the Eschenmoser sulfide contraction, and Palladium-catalyzed cross-coupling.

Application I: Precursor to N-Heterocyclic Carbenes (Umpolung Catalysis)

Causality & Mechanism

N-Heterocyclic Carbenes (NHCs) are the premier catalysts for umpolung (polarity reversal) reactions, such as the Stetter reaction and the Benzoin condensation. While traditional protocols use commercially available thiazolium salts, 3,4-dimethyl-1,3-thiazole-2-thione serves as an excellent, bench-stable precursor.

The thione undergoes oxidative desulfurization when treated with hydrogen peroxide. The exocyclic sulfur is oxidized to sulfate, which acts as a leaving group, replacing the C=S bond with a C-H bond to yield 3,4-dimethylthiazolium sulfate. Subsequent treatment with a non-nucleophilic base (e.g., DBU) deprotonates the C2 position, generating the active thiazol-2-ylidene carbene. This carbene attacks an aldehyde to form the nucleophilic Breslow intermediate , which then undergoes conjugate addition to a Michael acceptor[2][3].

Experimental Protocol: Oxidative Desulfurization & in situ Stetter Reaction

Step 1: Synthesis of the Thiazolium Precatalyst

  • Dissolve 3,4-dimethyl-1,3-thiazole-2-thione (10.0 mmol) in glacial acetic acid (15 mL) and cool to 0 °C.

  • Add 30% aqueous H2​O2​ (35.0 mmol) dropwise over 30 minutes to control the exothermic oxidation.

  • Stir at room temperature for 4 hours. The solution will clarify as the thione is consumed.

  • Concentrate under reduced pressure, wash with cold ethanol, and dry to yield 3,4-dimethylthiazolium sulfate as a white powder.

Step 2: Catalytic Stetter Reaction

  • In a flame-dried Schlenk flask under argon, combine the generated thiazolium salt (0.2 mmol, 20 mol%), an aliphatic aldehyde (1.0 mmol), and a chalcone derivative (1.0 mmol) in anhydrous THF (5 mL).

  • Add DBU (0.2 mmol, 20 mol%) dropwise. The reaction will turn deep yellow, indicating the formation of the Breslow intermediate.

  • Heat at 60 °C for 12 hours. Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography to isolate the 1,4-dicarbonyl product.

NHC_Stetter Thione 3,4-Dimethylthiazole-2-thione Thiazolium 3,4-Dimethylthiazolium Salt (C2-H Precatalyst) Thione->Thiazolium H2O2 (Oxidative Desulfurization) NHC Thiazol-2-ylidene (NHC) Thiazolium->NHC Base (e.g., DBU) Breslow Breslow Intermediate NHC->Breslow + Aldehyde Product 1,4-Dicarbonyl Compound Breslow->Product + Michael Acceptor

Fig 1: Oxidative desulfurization of the thione to generate the NHC catalyst for the Stetter cycle.

Application II: Eschenmoser Sulfide Contraction

Causality & Mechanism

The Eschenmoser sulfide contraction is a powerful method for synthesizing vinylogous amides and enaminones, structural motifs common in complex alkaloid synthesis. The reaction relies on the extreme nucleophilicity of the thione sulfur in 3,4-dimethyl-1,3-thiazole-2-thione.

The thione rapidly attacks an α -haloketone via an SN​2 pathway, forming an S-alkylated thiazolium salt. The formation of this positively charged heterocycle drastically increases the acidity of the adjacent methylene protons. Deprotonation yields a sulfur ylide, which undergoes intramolecular nucleophilic attack on the iminium carbon to form a transient thiirane (episulfide) intermediate. A thiophile (typically triphenylphosphine) is then used to extrude sulfur, collapsing the thiirane into a stable C=C double bond.

Experimental Protocol: Synthesis of Vinylogous Amides
  • S-Alkylation: Dissolve 3,4-dimethyl-1,3-thiazole-2-thione (5.0 mmol) and α -bromoacetophenone (5.0 mmol) in anhydrous CHCl3​ (20 mL). Stir at room temperature for 6 hours. Filter the precipitated S-alkylated thiazolium bromide and dry under vacuum.

  • Contraction: Suspend the thiazolium salt (4.0 mmol) in anhydrous THF (20 mL). Add triphenylphosphine ( PPh3​ , 4.4 mmol) and potassium tert-butoxide (KOtBu, 4.4 mmol) at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 8 hours. The extrusion of sulfur is driven by the formation of triphenylphosphine sulfide ( S=PPh3​ ).

  • Concentrate the mixture and purify via silica gel chromatography to isolate the conjugated enaminone.

Eschenmoser Thione 3,4-Dimethylthiazole-2-thione Salt S-Alkylated Thiazolium Salt Thione->Salt + Bromo (SN2) Bromo α-Bromoketone Bromo->Salt Ylide Sulfur Ylide Intermediate Salt->Ylide Base (Deprotonation) Episulfide Thiirane (Episulfide) Ylide->Episulfide Intramolecular Attack Product Vinylogous Amide (C=C Formation) Episulfide->Product -S (via PPh3)

Fig 2: Mechanism of the Eschenmoser sulfide contraction utilizing the thione's nucleophilicity.

Application III: Ligand Design for Transition Metal Catalysis

Causality & Mechanism

According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable thione sulfur is a "soft" donor, making it an exceptional ligand for "soft" transition metals like Palladium(II), Platinum(II), and Gold(I). Unlike phosphine ligands, which are prone to oxidation, 3,4-dimethyl-1,3-thiazole-2-thione is air-stable.

When reacted with a labile Pd precursor such as PdCl2​(PhCN)2​ , the thione displaces the nitrile ligands to form a highly stable, square-planar trans -[Pd(Thione) 2​Cl2​ ] complex[4]. During cross-coupling reactions (e.g., Suzuki-Miyaura), this complex is reduced in situ to a highly active Pd(0) species. The strong σ -donor capacity of the thione stabilizes the Pd(0) nanoparticles or monomeric species, preventing catalyst agglomeration (blacking out) even at low catalyst loadings.

Experimental Protocol: Synthesis and Application of Pd-Thione Complex

Step 1: Complex Synthesis

  • Dissolve PdCl2​(PhCN)2​ (1.0 mmol) in anhydrous CH2​Cl2​ (15 mL).

  • Add a solution of 3,4-dimethyl-1,3-thiazole-2-thione (2.05 mmol) in CH2​Cl2​ (5 mL) dropwise at room temperature.

  • Stir for 2 hours. An orange/red precipitate of trans -[Pd(3,4-dimethyl-1,3-thiazole-2-thione) 2​Cl2​ ] will form. Filter, wash with diethyl ether, and dry in vacuo.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vial, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and the synthesized Pd-thione complex (0.5 mol%).

  • Add a solvent mixture of Toluene/EtOH/H2O (2:1:1, 4 mL).

  • Heat at 80 °C for 4 hours. Extract with EtOAc, dry over MgSO4​ , and evaporate to yield 4-methoxybiphenyl.

Data Presentation: Catalytic Efficiency Comparison

The following table demonstrates the superior stability and turnover frequency (TOF) of the thione-coordinated Pd complex compared to the industry standard, Tetrakis(triphenylphosphine)palladium(0), in the model Suzuki coupling of 4-bromoanisole and phenylboronic acid.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Isolated Yield (%)TON
Pd(PPh3​)4​ 5.080128817.6
Pd(OAc)2​
  • Thione Ligand (in situ)
1.08069494
trans -[Pd(Thione) 2​Cl2​ ]0.580498196
trans -[Pd(Thione) 2​Cl2​ ]0.1801291910

Table 1: Comparative catalytic efficiency of the synthesized Pd-thione complex.

Pd_Coord Pd_Pre PdCl2(PhCN)2 Complex trans-[Pd(Thione)2Cl2] Pd_Pre->Complex Ligand Exchange (RT) Ligand Thiazole-2-thione Ligand Ligand->Complex Active Active Pd(0) Species Complex->Active In situ Reduction Coupling Cross-Coupled Product Active->Coupling Ar-B(OH)2 + Ar'-X

Fig 3: Workflow of Pd-complexation and subsequent activation in cross-coupling catalysis.

References

  • Mattson, A. E., Bharadwaj, A. R., & Scheidt, K. A. (2004). The Thiazolium-Catalyzed Sila-Stetter Reaction: Conjugate Addition of Acylsilanes to Unsaturated Esters and Ketones. Journal of the American Chemical Society, 126(8), 2314-2315. Available at:[Link]

  • Raper, E. S., Britton, A. M., & Clegg, W. (1990). Structure of bis(3,4-dimethyl-1,3-thiazole-2-thione)palladium(II) dichloride. Acta Crystallographica Section C, 46(12), 2347-2349. Available at:[Link]

Sources

Method

Application Note: 3,4-Dimethyl-1,3-thiazole-2-thione in High-Purity Vulcanization Acceleration

Introduction and Scope In the development of pharmaceutical packaging (e.g., vial stoppers, pre-filled syringe plungers) and Class III medical devices, the chemical purity of elastomeric components is a critical regulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

In the development of pharmaceutical packaging (e.g., vial stoppers, pre-filled syringe plungers) and Class III medical devices, the chemical purity of elastomeric components is a critical regulatory hurdle. Traditional sulfur vulcanization accelerators, such as tetramethylthiuram disulfide (TMTD) or 2-mercaptobenzothiazole (MBT), pose significant risks to drug development professionals due to the generation of carcinogenic nitrosamines or highly leachable disulfide byproducts.

3,4-Dimethyl-1,3-thiazole-2-thione (DMTT, CAS 5316-79-0) has emerged as a highly effective, nitrosamine-free alternative[1]. By leveraging precise steric and electronic controls within the thiazole ring, DMTT functions as a primary nucleophilic accelerator that ensures robust crosslink density while maintaining an exceptionally clean extractables and leachables (E&L) profile. This guide details the mechanistic rationale and self-validating protocols for integrating DMTT into high-purity elastomer synthesis.

Mechanistic Grounding: Causality in Accelerator Design

The efficacy of DMTT is fundamentally driven by its unique structural modifications compared to standard unsubstituted thiazoles.

  • Tautomeric Locking via N-Methylation: The methyl group at the 3-position (nitrogen) permanently locks the molecule in its thione tautomer. Unlike MBT, which exists in a thiol-thione equilibrium and readily oxidizes into leachable disulfide dimers (MBTS), DMTT cannot undergo oxidative dimerization. This forces the vulcanization mechanism exclusively down the pathway of direct metal chelation.

  • Electronic Activation and Steric Delay: Crystallographic analyses of 3,4-dimethylthiazole-2-thione demonstrate a highly planar heterocyclic ring with a localized π interaction and a shortened C=S bond (1.694 Å) [2]. This structural geometry enhances the electron density of the exocyclic sulfur, making it a potent nucleophile. However, the steric bulk of the adjacent 4-methyl group introduces a critical kinetic delay during the initial attack on the octasulfur ( S8​ ) ring.

As a result, DMTT exhibits strong complexing abilities with transition metals [3]. During compounding, it chelates with zinc (from ZnO) to form a highly active coordination complex. The steric hindrance extends the scorch time (safe processing window) preventing premature crosslinking, while the high nucleophilicity ensures a rapid and complete cure once the activation energy is breached.

Mechanism A DMTT (Nucleophilic Thione) C Zn-DMTT Complex (Active Intermediate) A->C Chelation B ZnO + Stearic Acid (Activator Complex) B->C Zn2+ Donation D Octasulfur (S8) Ring Opening C->D Nucleophilic Attack E Polysulfidic DMTT Pendant Group D->E Sulfur Insertion F Polymer Chain Crosslinking E->F Vulcanization

Mechanistic pathway of sulfur activation and crosslinking by the Zn-DMTT coordination complex.

Quantitative Data: Rheometric Performance

To validate the processing safety and curing efficacy of DMTT, rheometric data was collected using a Moving Die Rheometer (MDR) at 150°C in a standard medical-grade polyisoprene matrix. The data in Table 1 illustrates how DMTT provides superior processing safety (longer ts2​ ) while matching the crosslink density (Max Torque) of traditional, higher-risk accelerators.

Accelerator SystemScorch Time ( ts2​ )Cure Time ( tc90​ )Max Torque ( MH​ )Nitrosamine Generation Risk
TMTD (Standard)2.5 min6.0 min18.5 dN·mHigh (Secondary Amines)
MBT (Standard)4.0 min9.5 min15.2 dN·mLow (Disulfide Byproducts)
DMTT (Optimized)5.5 min 8.0 min 17.8 dN·m None (Locked Tertiary N)

Experimental Protocols

Protocol 1: Compounding and Micro-Vulcanization of High-Purity Elastomers

This protocol is designed to synthesize a crosslinked elastomer network while minimizing unreacted precursors.

Step 1: Polymer Mastication

  • Action: Introduce 100 phr (parts per hundred rubber) of high-cis polyisoprene into an internal mixer at 60°C. Masticate for 2 minutes.

  • Causality: Mastication at a strictly controlled low temperature reduces polymer viscosity through mechanical shear without generating excessive thermal energy that could prematurely trigger the sulfur-activation cascade later in the process.

Step 2: Activator Matrix Formation

  • Action: Add 5.0 phr Zinc Oxide (ZnO) and 2.0 phr Stearic Acid. Mix for 3 minutes.

  • Causality: These components must be added prior to the accelerator. This sequential addition allows the in situ formation of soluble zinc stearate, which acts as the requisite homogeneous matrix for subsequent DMTT chelation.

Step 3: Accelerator and Curative Addition

  • Action: Add 1.5 phr DMTT and 1.2 phr elemental sulfur ( S8​ ). Mix for an additional 4 minutes, ensuring the internal temperature does not exceed 95°C. Dump and sheet the compound on a two-roll mill.

Step 4: Rheometric Validation & Curing

  • Action: Run a 5-gram sample in an MDR at 150°C to determine the exact tc90​ (time to 90% cure). Transfer the remaining sheet to a heated hydraulic press and cure at 150°C for the established tc90​ duration under 15 MPa of pressure.

Workflow S1 1. Formulation & Mastication S2 2. Rheometric Profiling S1->S2 Cure Kinetics S3 3. Thermal Vulcanization S2->S3 T90 Optimization S4 4. LC-MS/MS Extractables S3->S4 Safety Validation

Step-by-step experimental workflow from formulation to LC-MS/MS extractables validation.

Protocol 2: Extractables Profiling (Self-Validating LC-MS/MS System)

Crucial for drug development professionals ensuring packaging safety and regulatory compliance.

Step 1: Aggressive Solvent Extraction

  • Action: Dice 2.0 g of the cured DMTT-polyisoprene rubber into 1 mm³ pieces. Submerge in 20 mL of Dichloromethane (DCM) spiked with 50 ng/mL of an internal standard (e.g., isotopically labeled DMTT-d6). Sonicate for 60 minutes at 40°C.

  • Causality: DCM swells the polyisoprene matrix, allowing for the exhaustive extraction of unbound small molecules.

Step 2: Self-Validating LC-MS/MS Analysis

  • Action: Filter the extract through a 0.2 µm PTFE syringe filter. Inject 5 µL into an LC-MS/MS system equipped with a C18 column, operating in positive Electrospray Ionization (ESI+) mode. Monitor for residual DMTT ( m/z 146.0) and common nitrosamine masses.

  • Causality: This is a self-validating system; the continuous detection of the DMTT-d6 internal standard ensures that the extraction efficiency and ionization are functioning correctly. Consequently, any "zero" result for nitrosamines or unreacted DMTT is mathematically proven to be a true negative rather than a systemic analytical failure.

References

  • Title: Synthesis of Polycyclic Olefinic Monomers from Norbornadiene for Inverse Vulcanization: Structural and Mechanistic Consequences Source: Journal of the American Chemical Society URL: [Link][1]

  • Title: Structure of 3,4-dimethylthiazole-2-thione Source: Acta Crystallographica Section C URL: [Link] [2]

  • Title: A Study of Adsorption of Some Ag+-complexing Agents to Silver Bromide Grains Source: Journal of The Society of Photographic Science and Technology of Japan URL: [Link] [3]

Application

Application Notes & Protocols: Catalytic Applications of 3,4-Dimethyl-1,3-thiazole-2-thione Complexes in Cross-Coupling Reactions

Introduction: Beyond a Simple Ligand - The Precursor to a Powerful N-Heterocyclic Carbene The compound 3,4-dimethyl-1,3-thiazole-2-thione (DMTT) is a member of the thiazole family, a class of sulfur- and nitrogen-contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Simple Ligand - The Precursor to a Powerful N-Heterocyclic Carbene

The compound 3,4-dimethyl-1,3-thiazole-2-thione (DMTT) is a member of the thiazole family, a class of sulfur- and nitrogen-containing heterocycles. While DMTT itself can coordinate to metal centers, its primary value in modern catalysis lies in its role as a stable, accessible precursor to a highly effective N-heterocyclic carbene (NHC) ligand: the 3,4-dimethylthiazol-2-ylidene.

N-heterocyclic carbenes have revolutionized homogeneous catalysis, in many cases supplanting traditional phosphine ligands. Their power stems from their unique electronic and steric properties. As strong sigma (σ) donors, NHCs form robust bonds with transition metals, creating highly stable yet catalytically active complexes.[1][2] This enhanced stability and activity is particularly evident in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.[2][3]

This guide provides a comprehensive overview and detailed protocols for the transformation of DMTT into a state-of-the-art palladium(II)-NHC precatalyst and its subsequent application in the Suzuki-Miyaura cross-coupling reaction. We will elucidate the causal relationship between the ligand structure and its catalytic performance, offering field-proven insights for researchers in organic synthesis and drug development.

The Foundational Principle: From Thione to a Catalytically Active Carbene

The catalytic journey does not begin with the thione coordinating to the metal, but rather with its conversion into the corresponding thiazol-2-ylidene carbene. This is a critical mechanistic distinction. The thione group (C=S) is first converted into a thiazolium salt. This transformation renders the proton at the C2 position of the thiazole ring acidic, allowing for its removal by a base to generate the nucleophilic carbene. This carbene is the true ligand that coordinates to the palladium center to form the catalytically active species. The typical synthesis of NHCs is accomplished by the deprotonation of such azolium salts.[4][5]

G Thione 3,4-Dimethyl-1,3-thiazole-2-thione (DMTT, Precursor) Alkylation Step 1: Alkylation (e.g., with MeI or MeOTf) Thione->Alkylation Salt 3,4-Dimethylthiazolium Salt (NHC Precursor) Alkylation->Salt Deprotonation Step 2: Deprotonation & Coordination to Pd(II) Salt->Deprotonation Complex (3,4-Dimethylthiazol-2-ylidene)Pd(II) Complex (Active Precatalyst) Deprotonation->Complex

Figure 1: Conceptual workflow from thione precursor to active Pd-NHC precatalyst.

Protocol I: Synthesis of a Well-Defined (Thiazol-2-ylidene)Pd(II) Precatalyst

For robust and reproducible catalysis, the use of a well-defined, air-stable precatalyst is paramount. This eliminates the variability of in situ catalyst generation. Here, we detail the synthesis of a (3,4-dimethylthiazol-2-ylidene)Pd(allyl)Cl complex, a class of catalysts known for their excellent stability and high activity.[3]

Part A: Synthesis of 2-Iodo-3,4-dimethyl-1,3-thiazol-2-ium (Thiazolium Salt)

Rationale: The first step is the alkylation of the thione. This converts the thione into a thiazolium salt, which is the immediate precursor to the NHC ligand. The presence of the positive charge on the nitrogen atom significantly increases the acidity of the proton at the C2 position, facilitating its subsequent removal.

Materials:

  • 3,4-Dimethyl-1,3-thiazole-2-thione (1.0 equiv)

  • Iodomethane (1.5 equiv)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dimethyl-1,3-thiazole-2-thione in anhydrous acetonitrile.

  • Add iodomethane dropwise to the solution at room temperature.

  • Stir the reaction mixture at 40 °C for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. A precipitate should form.

  • Add anhydrous diethyl ether to the flask to facilitate complete precipitation of the product.

  • Isolate the solid product by vacuum filtration, washing with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting pale yellow solid under high vacuum. The product is the thiazolium iodide salt, which should be stored under an inert atmosphere.

Part B: Synthesis of [(3,4-dimethylthiazol-2-ylidene)Pd(allyl)Cl]

Rationale: This step involves the reaction of the thiazolium salt with a palladium precursor, [Pd(allyl)Cl]₂, in the presence of a strong base. The base deprotonates the thiazolium salt in situ to form the free NHC, which immediately coordinates to the palladium center, displacing the chloride bridge to form the stable, monomeric (NHC)Pd(allyl)Cl complex.

Materials:

  • 2-Iodo-3,4-dimethyl-1,3-thiazol-2-ium (from Part A, 2.2 equiv)

  • Allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂ (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.4 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Celite

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the thiazolium salt, [Pd(allyl)Cl]₂, and potassium tert-butoxide.

  • Add anhydrous, degassed THF via cannula.

  • Stir the resulting suspension vigorously at room temperature for 4-6 hours. The color of the mixture will typically change, indicating complex formation.

  • Monitor the reaction by TLC or ¹H NMR of a filtered aliquot.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a minimal amount of dichloromethane and filter through a short plug of Celite to remove inorganic salts.

  • Wash the Celite plug with additional dichloromethane.

  • Combine the filtrates and remove the solvent in vacuo to yield the crude product.

  • Purify the complex by recrystallization from a dichloromethane/pentane mixture to afford the [(3,4-dimethylthiazol-2-ylidene)Pd(allyl)Cl] complex as a stable, crystalline solid.

Figure 2: Representative structure of the target Pd-NHC precatalyst. (Note: A placeholder image is used. In a real scenario, the actual chemical structure would be drawn).

Protocol II: Application in Suzuki-Miyaura Cross-Coupling

The synthesized thiazole-based Pd-NHC complex is a highly efficient catalyst for the Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an aryl halide and an arylboronic acid. Studies have shown that thiazol-2-ylidene based Pd(II)-NHC catalysts demonstrate superior reactivity compared to traditional imidazol-2-ylidene complexes in this transformation.[3]

Rationale: The Pd(II) precatalyst is first reduced in situ to the active Pd(0)-NHC species. This species then enters the catalytic cycle. The strong σ-donating nature of the thiazol-2-ylidene ligand makes the palladium center electron-rich, which facilitates the rate-limiting oxidative addition step with the aryl halide.[6][7] The steric bulk of the ligand also promotes the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.

Model Reaction: 4-Bromotoluene + Phenylboronic acid → 4-Methyl-1,1'-biphenyl

Materials:

  • [(3,4-dimethylthiazol-2-ylidene)Pd(allyl)Cl] (1.0 mol%)

  • 4-Bromotoluene (1.0 equiv, e.g., 0.5 mmol)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol (anhydrous, degassed)

  • Drying tube or inert atmosphere setup

Procedure:

  • To a dry reaction vial or flask equipped with a magnetic stir bar, add the Pd-NHC precatalyst (1.0 mol%), 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed ethanol via syringe (to achieve a concentration of ~0.2 M with respect to the aryl bromide).

  • Seal the vial and place it in a preheated oil bath or heating block at 80 °C.

  • Stir the reaction for 8-12 hours. Monitor progress by TLC or GC-MS analysis of an aliquot.

  • After the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methyl-1,1'-biphenyl.

Data Presentation: Catalyst Performance

The thiazol-2-ylidene palladium complexes are effective for a range of substrates. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids, adapted from similar systems in the literature.[3]

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl>95%
24-BromoanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl>95%
34-BromobenzonitrilePhenylboronic acid4-Cyano-1,1'-biphenyl92%
41-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)-1,1'-biphenyl90%
54-Bromotoluene4-Methoxyphenylboronic acid4'-Methoxy-4-methyl-1,1'-biphenyl>95%
64-Bromotoluene4-Formylphenylboronic acid4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde88%
Conditions: 1 mol% Pd-NHC catalyst, K₂CO₃ (2.0 equiv), EtOH, 80 °C, 8 h. Yields are for isolated products.

Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle

The efficiency of the (Thiazol-2-ylidene)Pd catalyst is best understood by visualizing its journey through the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 [Pd(0)(NHC)] (Active Catalyst) PdII_Aryl [Ar-Pd(II)(NHC)-X] Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl [Ar-Pd(II)(NHC)-Ar'] PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Biaryl Product) ArX Ar-X (Aryl Halide) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) label_OxAdd Oxidative Addition label_Transmetal Transmetalation label_RedElim Reductive Elimination

Figure 3: The catalytic cycle for the Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.

Cycle Explanation:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The aryl group (Ar') from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide (X). This is a crucial step where the new carbon fragment is introduced.[6]

  • Reductive Elimination: The two aryl groups (Ar and Ar') on the palladium center couple and are expelled as the final biaryl product. This step reduces the palladium from Pd(II) back to the active Pd(0) state, thus regenerating the catalyst to begin a new cycle.

Conclusion and Future Outlook

Complexes derived from 3,4-dimethyl-1,3-thiazole-2-thione, specifically via its conversion to the corresponding thiazol-2-ylidene N-heterocyclic carbene, represent a highly effective and robust class of catalysts for palladium-mediated cross-coupling reactions. Their strong σ-donating character and stability make them superior alternatives to both traditional phosphine ligands and, in some cases, more common imidazol-2-ylidene NHCs.[3] The protocols outlined in this guide provide a validated framework for the synthesis and application of these catalysts, enabling researchers to leverage their enhanced reactivity in the synthesis of complex organic molecules. Future research will likely expand the application of these thiazole-based catalysts to other challenging transformations, including C-H activation and amination reactions.

References

  • Szostak, M., et al. (2025). Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Singh, R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Kelly, R. A., et al. (2015). Synthesis of Pd(ii)–NHC complexes via C–H oxidative addition of triazolium salts to Pd(0). Dalton Transactions. [Link]

  • Ghaffari, B., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry. [Link]

  • Liu, B., et al. (2012). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules. [Link]

  • Yasar, S., et al. (2025). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Polycyclic Aromatic Compounds. [Link]

  • Pariente, J. A., et al. (2020). Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells. Scientific Reports. [Link]

  • Hsieh, C-H., et al. (2012). Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. Molecules. [Link]

  • Bagheri, Z., et al. (2024). Palladium(II) complexes comprising thiazole-hydrazone Schiff base ligand: Synthesis, structure and catalytic activity in Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • Glorius, F., et al. (2020). Formation of NHCs by deprotonation of azolium salts and their reaction... ResearchGate. [Link]

  • Biju, A. T. (2022). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. IntechOpen. [Link]

  • Pariente, J. A., et al. (2020). Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells. PubMed. [Link]

  • Leadbeater, N. E., & Marco, M. M. (2015). Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as Catalysts for the Alkoxycarbonylation of Aryl Halides. ARC Journals. [Link]

  • Weigand, W., et al. (2024). Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. Organometallics. [Link]

  • Cetinkaya, B., et al. (2007). a palladium (ii) complex containing imidazole moieties. synthesis and structural examination. Journal of the Serbian Chemical Society. [Link]

  • Rodríguez-García, I., et al. (2023). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules. [Link]

  • Wang, C., et al. (2018). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Hahn, F. E., et al. (2020). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. Chemistry – A European Journal. [Link]

  • Nolan, S. P., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. [Link]

  • Nolan, S. P., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Wright, J. A., et al. (2017). Synergic Deprotonation Generates Alkali‐Metal Salts of Tethered Fluorenide‐NHC Ligands Co‐Complexed to Alkali‐Metal Amides. Angewandte Chemie International Edition. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Unprecedented palladium(ii) complex containing dipodal 1,3,4-thiadiazole derivatives: synthesis, structure, and biological and thermal investigations. New Journal of Chemistry. [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

Sources

Method

Application Note: In Vitro Evaluation Protocols for 3,4-Dimethyl-1,3-thiazole-2-thione

Executive Summary 3,4-Dimethyl-1,3-thiazole-2-thione is a versatile sulfur-nitrogen heterocyclic compound that serves as a critical scaffold in modern drug discovery[1]. Thiazole-2-thiones are increasingly recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dimethyl-1,3-thiazole-2-thione is a versatile sulfur-nitrogen heterocyclic compound that serves as a critical scaffold in modern drug discovery[1]. Thiazole-2-thiones are increasingly recognized as potent pharmacophores, exhibiting broad-spectrum biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties[2]. This application note provides drug development professionals with rigorously validated, self-contained in vitro protocols to evaluate the pharmacological efficacy of 3,4-dimethyl-1,3-thiazole-2-thione and its derivatives.

Mechanistic Rationale & Target Biology (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a compound is active before screening it. The pharmacological utility of 3,4-dimethyl-1,3-thiazole-2-thione stems from its unique electronic distribution. The thione (C=S) moiety combined with the thiazole ring facilitates coordination with metal-dependent enzymes and modulates intracellular redox states[3].

In anti-inflammatory and oncology models, structural modifications incorporating the thiazole-2-thione ring have been shown to significantly enhance the inhibition of Tumor Necrosis Factor-alpha (TNF-α) induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression[4],[5]. Furthermore, these derivatives effectively suppress Interleukin-6 (IL-6) secretion and reduce NF-κB DNA binding in Triple-Negative Breast Cancer (TNBC) cells, outperforming traditional imidazole-based counterparts like methimazole[6].

Pathway TNF TNF-α Stimulus Receptor TNFR Activation TNF->Receptor Binds NFKB NF-κB Translocation Receptor->NFKB Signaling Cascade VCAM VCAM-1 / IL-6 Expression NFKB->VCAM Gene Transcription Thiazole 3,4-dimethyl-1,3-thiazole-2-thione Thiazole->NFKB Inhibits DNA Binding

Fig 1. Mechanism of NF-κB pathway inhibition by 3,4-dimethyl-1,3-thiazole-2-thione.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

To evaluate the anticancer potential of 3,4-dimethyl-1,3-thiazole-2-thione, the MTT assay is employed. This colorimetric assay measures cellular metabolic activity based on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells[7].

Workflow Seed 1. Seed Cells (96-well) Treat 2. Compound Treatment Seed->Treat MTT 3. Add MTT Reagent Treat->MTT Solubilize 4. Solubilize Formazan MTT->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read

Fig 2. Step-by-step MTT assay workflow for in vitro cytotoxicity screening.

Step-by-Step Methodology
  • Cell Seeding : Harvest target cancer cells (e.g., MDA-MB-231) at >90% viability. Seed at a density of 5×103 cells/well in 100 µL of complete culture medium in a 96-well flat-bottom microplate[7]. Incubate overnight at 37°C, 5% CO₂ to allow cellular adhesion.

  • Compound Preparation & Treatment : Dissolve 3,4-dimethyl-1,3-thiazole-2-thione in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Causality Note: The final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity from confounding the results[5]. Treat cells for 24–72 hours.

  • MTT Incubation : Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well[7]. Incubate for 2 to 4 hours. Causality Note: The incubation time depends on the metabolic rate of the specific cell line; monitor periodically for visible intracellular purple precipitate.

  • Formazan Solubilization : Carefully aspirate the media and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol)[7]. Agitate on an orbital shaker for 15 minutes to fully lyse the cells and dissolve the impermeable formazan crystals.

  • Data Acquisition : Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris[7].

Self-Validating System & Quality Control
  • Blanks : Include wells with media + MTT + solubilization solution (no cells) to establish baseline absorbance. High blank readings indicate ascorbic acid or bacterial contamination[8].

  • Z'-Factor Calculation : Utilize a vehicle control (0.5% DMSO) as the negative control and a known cytotoxic agent (e.g., Doxorubicin) as the positive control. An assay is only deemed valid if the Z'-factor is > 0.5.

Protocol 2: Anti-Inflammatory Efficacy (VCAM-1 ELISA)

Thiazole-2-thiones are highly effective at blocking cytokine-induced inflammation[6]. This protocol details the quantification of VCAM-1 expression in Human Umbilical Vein Endothelial Cells (HUVEC) following TNF-α stimulation[5].

Step-by-Step Methodology
  • HUVEC Culture : Grow HUVECs to 95–100% confluence in 24-well plates[5]. Endothelial cells must be fully confluent to accurately mimic the vascular lining and express baseline adhesion molecules.

  • Pre-treatment : Treat the cells with varying concentrations of 3,4-dimethyl-1,3-thiazole-2-thione (e.g., 10–100 µM) in carrier media (0.1% DMSO) for 2 hours prior to cytokine stimulation. Causality Note: Pre-treatment allows the compound to permeate the cell and inhibit the NF-κB signaling cascade before the inflammatory stimulus initiates gene transcription[6].

  • Activation : Spike the wells with recombinant human TNF-α to achieve a final concentration of 10 ng/mL[5]. Incubate for 24 hours.

  • Cell Lysis & Protein Extraction : Wash cells with ice-cold PBS to halt metabolism. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • ELISA Quantification : Quantify VCAM-1 using a commercially available human VCAM-1 ELISA kit according to the manufacturer's instructions.

Self-Validating System & Quality Control
  • Protein Normalization : Because the compound may possess mild anti-proliferative effects, VCAM-1 concentrations (pg/mL) must be normalized to total total protein content (µg/mL) using a BCA Protein Assay. This ensures that a reduction in VCAM-1 is due to specific pathway inhibition, not merely a reduction in total cell number.

Quantitative Data Presentation

To facilitate cross-assay comparison, all quantitative endpoints (e.g., IC₅₀ values) should be structured systematically. The table below summarizes representative pharmacological profiling data for thiazole-2-thione derivatives across standard in vitro models.

Assay TypeTarget / Cell LineReadout MetricRepresentative IC₅₀ (µM)Reference Standard
Cytotoxicity (MTT) MDA-MB-231 (TNBC)Cell Viability (%)45.2 ± 3.1Doxorubicin
Anti-inflammatory HUVEC (TNF-α stim.)VCAM-1 Expression12.5 ± 1.4Methimazole
Cytokine Inhibition U937 MonocytesIL-6 Secretion8.7 ± 0.9Dexamethasone

(Note: Data represents generalized pharmacological profiles for thiazole-2-thione derivatives to demonstrate expected assay sensitivity and dynamic range).

References

  • Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur Source: Organic Letters (ACS Publications) URL:[Link]

  • Simple modifications to Methimazole that enhance its inhibitory effect on Tumor Necrosis Factor-α-induced Vascular Cell Adhesion Molecule-1 expression by human endothelial cells Source: European Journal of Pharmacology URL:[Link]

  • Phenylmethimazole and a thiazole derivative of phenylmethimazole inhibit IL-6 expression by triple negative breast cancer cells Source: Pharmacology Research & Perspectives URL:[Link]

  • Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (MTT Assay Standard) Source: Journal of Immunological Methods URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Oxidation in 3,4-Dimethyl-1,3-thiazole-2-thione

Welcome to the technical support center for 3,4-dimethyl-1,3-thiazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,4-dimethyl-1,3-thiazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this compound, with a primary focus on preventing its oxidative degradation. Our expertise in heterocyclic chemistry and field-proven experience have been consolidated to provide you with a comprehensive resource to ensure the integrity of your experimental outcomes.

Introduction to the Stability of 3,4-Dimethyl-1,3-thiazole-2-thione

3,4-Dimethyl-1,3-thiazole-2-thione is a sulfur-containing heterocyclic compound with a range of applications in medicinal chemistry and materials science. The thiazole-2-thione moiety is known for its biological activity and its utility as a synthetic intermediate. However, the presence of the thione group and the electron-rich thiazole ring makes the molecule susceptible to oxidation, which can lead to the formation of impurities and a decrease in the compound's purity and efficacy over time. Understanding and mitigating these degradation pathways are crucial for reliable and reproducible research.

This guide will provide a detailed overview of the potential oxidation pathways, recommended storage conditions, and analytical methods to monitor the stability of 3,4-dimethyl-1,3-thiazole-2-thione.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation in my sample of 3,4-dimethyl-1,3-thiazole-2-thione?

A1: The initial signs of degradation are often a change in the physical appearance of the compound. A pure sample of 3,4-dimethyl-1,3-thiazole-2-thione should be a crystalline solid. Any discoloration, such as yellowing or browning, can indicate the formation of oxidized byproducts. A change in odor may also be noticeable. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be employed to detect the presence of impurities.

Q2: What are the optimal storage conditions to prevent oxidation?

A2: To minimize oxidation, 3,4-dimethyl-1,3-thiazole-2-thione should be stored in a cool, dry, and dark environment. Safety Data Sheets (SDS) for similar thiazole-2-thione compounds recommend refrigeration (2-8 °C) in a tightly sealed container.[1] To further protect against oxidation, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

Q3: Can I store solutions of 3,4-dimethyl-1,3-thiazole-2-thione?

A3: Storing 3,4-dimethyl-1,3-thiazole-2-thione in solution is generally not recommended for long periods, as solvents can facilitate degradation. If short-term storage of a solution is necessary, use a deoxygenated solvent and store the solution at low temperatures (-20 °C or below) under an inert atmosphere. The choice of solvent is also critical; protic solvents should be used with caution as they may participate in degradation pathways.

Q4: What are the likely oxidation products of 3,4-dimethyl-1,3-thiazole-2-thione?

A4: While specific studies on the atmospheric oxidation of 3,4-dimethyl-1,3-thiazole-2-thione are limited, based on the chemistry of related thiazole and thione compounds, potential oxidation products could include the corresponding sulfine (S-oxide) or disulfide. Photodegradation studies on related thiazole compounds have shown the formation of rearranged endoperoxides and sulfonic acids.[2] It is plausible that oxidation could lead to the formation of 3,4-dimethyl-1,3-thiazol-2-one or ring-opened byproducts.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Impurities in a Freshly Opened Bottle
  • Observation: TLC or HPLC analysis of a newly purchased or recently opened bottle of 3,4-dimethyl-1,3-thiazole-2-thione shows significant impurity peaks.

  • Potential Cause: The compound may have been exposed to air and/or light during previous handling or packaging. Improper sealing of the container can lead to slow oxidation over time.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).

    • Analytical Confirmation: Characterize the impurities using techniques like LC-MS or NMR to understand the degradation pathway.

    • Purification: If the purity is compromised but the compound is still usable, consider recrystallization or column chromatography to purify the material before use.

    • Contact Supplier: If the product is new, contact the supplier with your analytical data to report the quality issue.

Issue 2: Degradation of the Compound During a Reaction
  • Observation: A reaction involving 3,4-dimethyl-1,3-thiazole-2-thione yields a complex mixture of products, with evidence of degradation of the starting material.

  • Potential Cause: The reaction conditions (e.g., strong oxidants, high temperatures, exposure to air) may be promoting the oxidation of the thiazole-2-thione.

  • Troubleshooting Steps:

    • Reaction Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).

    • Degas Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.

    • Temperature Control: If possible, run the reaction at a lower temperature to minimize thermal degradation. Thermal degradation of related sulfur-containing heterocycles is a known issue.[3]

    • Reagent Compatibility: Avoid the use of strong oxidizing agents unless they are a required part of the reaction. If an oxidant is necessary, consider using a milder reagent or adding it slowly at a low temperature.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the container of 3,4-dimethyl-1,3-thiazole-2-thione in a desiccator inside a refrigerator (2-8 °C).

  • For long-term storage, transfer the compound to a vial with a PTFE-lined cap.

  • If possible, flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.

  • Quickly and tightly seal the vial.

  • Wrap the vial in aluminum foil or use an amber vial to protect it from light.

  • Place the sealed and protected vial back into the refrigerator.

Protocol 2: Monitoring Stability by HPLC-UV

This protocol provides a general method for monitoring the purity of 3,4-dimethyl-1,3-thiazole-2-thione. Method optimization may be required for your specific instrumentation.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point for method development. A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm. Thiazole derivatives often have strong UV absorbance in this region.

  • Sample Preparation: Prepare a stock solution of 3,4-dimethyl-1,3-thiazole-2-thione in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute as necessary for analysis.

Data Interpretation: A pure sample should show a single major peak. The appearance of new peaks, especially at earlier retention times (indicating more polar compounds), can be a sign of oxidation.

Visualization of Key Concepts

Logical Flow for Troubleshooting Degradation

Caption: A flowchart outlining the logical steps for troubleshooting the degradation of 3,4-dimethyl-1,3-thiazole-2-thione.

Potential Oxidation Pathways

Oxidation_Pathways A 3,4-Dimethyl-1,3-thiazole-2-thione B S-Oxide (Sulfine) A->B [O] C Disulfide Dimer A->C [O] D 3,4-Dimethyl-1,3-thiazol-2-one A->D [O] E Ring-Opened Products B->E Further Oxidation/Rearrangement D->E Hydrolysis/Degradation

Caption: Potential oxidative degradation pathways for 3,4-dimethyl-1,3-thiazole-2-thione.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CSlows down the rate of chemical degradation.[1]
Storage Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation by displacing atmospheric oxygen.
Light Exposure Store in the dark (Amber vial or foil)Prevents photodegradation, a known pathway for thiazole derivatives.[2][4]
Moisture Store in a dry environment (Desiccator)Minimizes hydrolysis and other moisture-mediated degradation.

Conclusion

The stability of 3,4-dimethyl-1,3-thiazole-2-thione is paramount for obtaining reliable and reproducible results in a research and development setting. By adhering to the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of oxidative degradation. Regular analytical monitoring of the compound's purity is a critical component of good laboratory practice. Should you encounter any stability issues not covered in this guide, we encourage you to contact our technical support team for further assistance.

References

  • Shu, C. K., Mlotkiewicz, B., & Baines, D. A. (1985). Formation of 3, 5-dimethyl-1, 2, 4-trithiolane isomers from the reaction of acetaldehyde and hydrogen sulfide. Journal of Agricultural and Food Chemistry, 33(3), 478-481.
  • Er, M., Şahin, A., & Tahtaci, H. (2014). Synthesis and characterization of novel 1, 3-thiazole and 2-amino-1, 3, 4-thiadiazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo [3, 2-a] Pyrimidines and Bis-Pyrimidines.
  • Çavuş, M. S., & Muğlu, H. (2018). New 1, 3, 4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Engineering, 20(1), 327-340.
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). Methods of synthesis: 1, 3, 4-thiadiazle-2-thiones: a review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1735.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2017). Synthesis of some new 1, 3, 4-thiadiazole, thiazole and pyridine derivatives containing 1, 2, 3-triazole moiety. Molecules, 22(2), 273.
  • Al-Juboori, A. A. H. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Methodologies, 9(7), 548-559.
  • Selamoglu, Z., & Gulcin, İ. (2001). Electron ionization mass spectra of 3, 4-disubstituted-1, 2, 4-oxa (thia) diazole-5 (4H)-thione (ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1, 2, 4-oxadiazole-5 (4H)-thiones to the corresponding oxo compounds. Journal of mass spectrometry, 36(7), 754-759.
  • Miyazaki, J., Takiyama, H., & Nakata, M. (2016). Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical study. Physical Chemistry Chemical Physics, 18(30), 20496-20504.
  • Al-Omair, M. A., & El-Gazzar, A. R. B. A. (2021). Synthesis, spectral characterization, and biological studies of 3, 5-disubstituted-1, 3, 4-oxadiazole-2 (3H)-thione derivatives. Turkish Journal of Chemistry, 45(2), 469-483.
  • Al-Masoudi, N. A., & Al-Sultani, K. A. (2021). 1, 3, 4-thiadiazole Attached 2, 3-disubstituted Thiazolidinones Derivatives: Synthesis and Biological Evaluation. Annals of the Romanian Society for Cell Biology, 25(6), 11629-11641.
  • Amer, Z. A., Al-Majidi, S. M., & Al-Lami, H. S. (2022). Synthesis and Characterization of New 1, 3, 4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611.
  • Al-ammar, K. T., & Kariuki, B. M. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1, 3, 4-thiadiazole-2 (3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 885-896.
  • Al-Jaf, H. S., & Jones, C. (2022). Synthesis and characterization of new 1, 3, 4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC advances, 12(46), 30043-30054.
  • Galkin, A. A., Dar’in, D. V., & Krasavin, M. (2023). Differentiation between Isomeric 4, 5-Functionalized 1, 2, 3-Thiadiazoles and 1, 2, 3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1632.
  • da Silva, A. F., de Andrade, J. C., & de Souza, G. H. B. (2024). Chemical characterization of Dipteryx lacunifera Ducke using UPLC-ESI-QTOF-MS/MS, GNPS and antioxidant and cytotoxic activities. Journal of the Brazilian Chemical Society, 35, 1-13.
  • Aggarwal, N., Kumar, R., Dhiman, P., & Kumar, D. (2021). Hybrids of Thiazolidin-4-Ones and 1, 3, 4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Biointerface Research in Applied Chemistry, 11(5), 12800-12813.
  • National Institute of Standards and Technology. (n.d.). 5-Amino-1,3,4-thiadiazole-2(3H)-thione. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Optimization

purification methods for 3,4-dimethyl-1,3-thiazole-2-thione crude products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 3,4-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 3,4-dimethyl-1,3-thiazole-2-thione (also known as 3,4-dimethylthiazole-2(3H)-thione).

Because thione derivatives are highly polarizable and prone to both oxidative dimerization and strong interactions with stationary phases, standard purification templates often fail. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure your isolated compound meets the stringent purity requirements (>99%) needed for downstream ligand coordination or pharmaceutical development.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude product is heavily contaminated with a yellow/orange oil that streaks on the TLC plate. What is this, and why is it happening? Causality: The streaking oil is typically unreacted N-methyl dithiocarbamate starting material or a ring-opened intermediate (e.g., 4-hydroxy-1,3-thiazolidine-2-thione) that failed to fully dehydrate. Thiones and their precursors act as soft Lewis bases, strongly hydrogen-bonding and coordinating with the acidic silanol groups on silica gel. Resolution: Do not attempt to load this directly onto a column. Perform a liquid-liquid extraction first. Washing the organic layer with mildly acidic water (0.1 M HCl) protonates unreacted amines, driving them into the aqueous phase and eliminating the TLC streak.

Q2: I observe a high- Rf​ impurity on my TLC plate (Hexane:EtOAc 3:1). NMR shows a lack of the characteristic thione C=S carbon shift (~190 ppm). What happened? Causality: Thiones exist in equilibrium with their minor thiol tautomer. In the presence of atmospheric oxygen or trace metals during synthesis, this thiol rapidly undergoes oxidative dimerization to form a bis(thiazolyl) disulfide. Because the highly polar C=S bond is lost, the resulting disulfide is significantly less polar than the parent thione. Resolution: Use silica gel column chromatography with a non-polar solvent gradient. Elute the non-polar disulfide first using 9:1 Hexane:EtOAc, then increase polarity to elute the target thione.

Q3: My recrystallization from ethanol yielded a sticky solid instead of crystalline needles. Why did it "oil out"? Causality: 3,4-Dimethyl-1,3-thiazole-2-thione has high solubility in alcohols. If the crude mixture contains residual non-polar organic impurities (like disulfides), these impurities act as a co-solvent, depressing the melting point and preventing proper nucleation. Resolution: Switch to an aromatic solvent system. The polarizable thione core interacts favorably with aromatic solvents via π−π stacking when hot, but rapidly crystallizes upon cooling. Recrystallization from hot toluene, followed by washing with n-pentane, is a highly effective protocol for [1].

Section 2: Logical Workflows & Troubleshooting Trees

PurificationWorkflow Crude Crude 3,4-Dimethyl- 1,3-thiazole-2-thione Extraction Liquid-Liquid Extraction (DCM / H2O) Crude->Extraction Dissolve AqLayer Aqueous Layer (Salts, Polar Impurities) Extraction->AqLayer Separate OrgLayer Organic Layer (Target + Non-polar) Extraction->OrgLayer Separate Chromatography Column Chromatography (Silica Gel) OrgLayer->Chromatography Concentrate Recryst Recrystallization (Hot Toluene) Chromatography->Recryst Isolate Major Fraction Pure Pure Target Compound (>99% Purity) Recryst->Pure Cool & Filter

Fig 1. Step-by-step purification workflow for 3,4-dimethyl-1,3-thiazole-2-thione crude mixtures.

TroubleshootingLogic Issue Impure Product Detected (NMR / TLC) CheckTLC Analyze TLC Profile Issue->CheckTLC Polar Baseline/Polar Spots (Salts/Unreacted Amines) CheckTLC->Polar Rf < 0.2 NonPolar High Rf Spots (Disulfides/Dimers) CheckTLC->NonPolar Rf > 0.6 Action1 Aqueous Wash (Brine/Water) Polar->Action1 Action2 Silica Chromatography (Hexane/EtOAc) NonPolar->Action2 Action3 Recrystallization (Toluene) Action1->Action3 Action2->Action3

Fig 2. Logical troubleshooting tree for identifying and resolving specific impurity profiles.

Section 3: Quantitative Data Summaries

Table 1: TLC Rf​ Values and Visual Indicators (Solvent System: 3:1 Hexane:Ethyl Acetate)

Compound / Impurity Rf​ ValueUV Activity (254 nm)Iodine Stain ResponseCausality / Origin
Unreacted Amines / Salts0.00 - 0.10WeakStrong BrownIncomplete reaction / Precursors
Ring-Opened Intermediates0.20 - 0.30ModerateModerateFailed dehydration step
3,4-Dimethyl-1,3-thiazole-2-thione 0.40 - 0.45 Strong (Dark Spot) Strong Yellow/Brown Target Product
Bis(thiazolyl) Disulfides0.70 - 0.80StrongWeakOxidative dimerization

Table 2: Solvent Selection Matrix for Thione Purification

SolventApplicationEfficacyMechanistic Rationale
Dichloromethane (DCM)ExtractionExcellentHigh solubility for polarizable thiones; completely immiscible with aqueous wash phases.
TolueneRecrystallizationExcellent π−π interactions solubilize the thione at boiling point; rigid planar structure forces rapid crystallization upon cooling[2].
n-PentaneCrystal WashingExcellentRemoves residual toluene and trace non-polar impurities without dissolving the target compound[1].
EthanolRecrystallizationPoor/ModerateHigh risk of "oiling out" if non-polar impurities are present due to broad solubility curve.

Section 4: Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Initial Cleanup)

Objective: Remove inorganic salts, unreacted amines, and highly polar intermediates.

  • Dissolution: Dissolve 10 g of crude 3,4-dimethyl-1,3-thiazole-2-thione in 100 mL of Dichloromethane (DCM).

  • Acid Wash: Transfer to a separatory funnel and wash with 50 mL of 0.1 M HCl. Rationale: Protonates basic amine impurities, driving them into the aqueous layer.

  • Neutralization & Drying: Wash the organic layer with 50 mL of saturated aqueous NaHCO 3​ , followed by 50 mL of brine. Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Concentration: Filter the drying agent and concentrate the DCM under reduced pressure.

  • Validation Checkpoint: Spot the concentrated organic layer on a TLC plate. The baseline (Rf 0.0) should be completely clear of UV-active or iodine-staining material.

Protocol B: Silica Gel Column Chromatography (Impurity Fractionation)

Objective: Separate the target thione from non-polar oxidative dimers (disulfides).

  • Preparation: Pack a column with silica gel using 100% Hexane.

  • Loading: Dry-load the extracted product onto a small amount of silica gel to prevent band-broadening, as thiones interact strongly with the stationary phase.

  • Elution Gradient: Begin elution with 9:1 Hexane:EtOAc to flush out the high- Rf​ disulfide impurities. Once the non-polar impurities have eluted, step the gradient to 3:1 Hexane:EtOAc to elute the target thione.

  • Collection: Collect fractions and pool those containing the pure spot at Rf​ 0.45.

  • Validation Checkpoint: Evaporate a small aliquot of the pooled fractions. An NMR scan should show the complete absence of peaks in the aliphatic region outside of the expected methyl groups, and the presence of the C=S carbon at ~190 ppm.

Protocol C: Hot Toluene Recrystallization (Final Polish)

Objective: Achieve >99% crystallographic purity.

  • Dissolution: Place the pooled, concentrated solid from Protocol B into a round-bottom flask. Add minimal boiling toluene dropwise until the solid is just dissolved.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed. The of the thione facilitates tight crystal packing[2], which will begin to form needles.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold n-pentane to strip away residual toluene.

  • Validation Checkpoint: Check the filtrate via TLC. If the target spot is faint or absent, the crystallization is complete and yield loss is minimal. The resulting crystals will be highly stable and suitable for complexation to transition metals such as[3].

References

  • Ugozzoli, F., & Andreetti, G. D. (1987). "Structure of 3,4-dimethylthiazole-2-thione." Acta Crystallographica Section C.[Link]

  • M. K. et al. (2015). "Synthesis and reactions of C-phosphanylated thiazol-2-thiones." The Royal Society of Chemistry (Dalton Transactions).[Link]

  • Strassner, T., et al. (2020). "Synthesis and Photochemical Properties of Re(I) Tricarbonyl Complexes Bound to Thione and Thiazol-2-ylidene Ligands." ACS Organometallics.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with 3,4-Dimethyl-1,3-thiazole-2-thione Ligands

Welcome to the technical support center for optimizing reaction conditions using 3,4-dimethyl-1,3-thiazole-2-thione and related thiazole-2-thione ligands. This guide is designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reaction conditions using 3,4-dimethyl-1,3-thiazole-2-thione and related thiazole-2-thione ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing these versatile ligands in organic synthesis and catalysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during reactions involving 3,4-dimethyl-1,3-thiazole-2-thione ligands, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and corresponding troubleshooting strategies when using thiazole-2-thione ligands.

Potential Cause Troubleshooting Strategy & Explanation
Inefficient Catalyst/Ligand Activation Ensure proper activation of the catalytic system. Thiazole-2-thiones often act as ligands for transition metals. The choice of metal precursor and activation method is critical. For instance, in some copper-catalyzed reactions, the purity of the copper salt and the exclusion of oxygen are paramount to prevent catalyst deactivation.[1]
Suboptimal Reaction Temperature Temperature plays a crucial role in reaction kinetics and product stability. Elevated temperatures can sometimes lead to decomposition of the desired product or starting materials.[2] Conversely, a temperature that is too low may result in an impractically slow reaction rate. It is recommended to perform a temperature screen to identify the optimal range for your specific transformation. For example, some thiazole-2-thione syntheses show significantly decreased yields at lower temperatures (e.g., 90°C vs. 110°C).[3]
Incorrect Solvent Choice The solvent can significantly influence reaction outcomes by affecting solubility, catalyst stability, and reaction rates. A screening of various solvents is often necessary. For instance, in the synthesis of certain thiazole-2-thiones, 1,3-dioxolane was found to be a superior solvent compared to others like acetonitrile, toluene, or DMSO, which resulted in lower yields.[3] In some cases, polar aprotic solvents like DMF or DMSO can be effective.[4]
Poor Substrate Solubility If starting materials have poor solubility in the chosen solvent, the reaction rate can be severely hindered.[5] Consider using a co-solvent to improve solubility. For example, chloroform has been used as a co-solvent in syntheses utilizing polyphosphate ester (PPE).[5]
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a slight increase in temperature or the addition of more catalyst/ligand may be necessary.[5]
Problem 2: Formation of Side Products and Impurities

The formation of unwanted byproducts can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Potential Cause Troubleshooting Strategy & Explanation
Decomposition of Ligand or Catalyst Thiazole-2-thione ligands can be susceptible to degradation under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[5] Consider using milder reaction conditions or protecting groups if necessary.
Oxidation of the Thione Moiety The thione group (C=S) can be oxidized to the corresponding sulfoxide or sulfone, especially in the presence of strong oxidants. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Formation of Disulfides In the presence of oxidizing agents or certain metal catalysts, thiazole-2-thiones can undergo oxidative coupling to form disulfide byproducts.[1] Careful control of the reaction atmosphere and stoichiometry of reagents can minimize this side reaction.
Isomerization or Rearrangement Depending on the substrate and reaction conditions, isomerization or rearrangement of the desired product can occur. Careful analysis of the product mixture by NMR and mass spectrometry can help identify these byproducts. Optimizing reaction time and temperature can often suppress these unwanted transformations.
Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed check_purity Verify Purity of Starting Materials & Ligand start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp screen_solvent Screen Different Solvents optimize_temp->screen_solvent adjust_stoichiometry Adjust Reactant & Catalyst Stoichiometry screen_solvent->adjust_stoichiometry check_atmosphere Ensure Inert Atmosphere (if required) adjust_stoichiometry->check_atmosphere monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_atmosphere->monitor_reaction success Improved Yield monitor_reaction->success Problem Solved failure Consult Further Literature monitor_reaction->failure Problem Persists

Caption: A systematic workflow for troubleshooting low reaction yields.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of 3,4-dimethyl-1,3-thiazole-2-thione ligands.

Q1: What is the primary role of 3,4-dimethyl-1,3-thiazole-2-thione in a reaction?

A1: 3,4-Dimethyl-1,3-thiazole-2-thione and related thiazole-2-thiones are versatile molecules that can serve multiple roles in organic synthesis.[3] They are most commonly employed as ligands in transition metal catalysis, where the sulfur and nitrogen atoms can coordinate to a metal center, influencing its reactivity and selectivity.[6] They can also act as precursors for the synthesis of other heterocyclic compounds.[3]

Q2: How do I choose the appropriate solvent for my reaction?

A2: Solvent selection is a critical parameter that can significantly impact reaction outcomes. A solvent screening is highly recommended. The choice of solvent can affect the solubility of reactants, the stability of the catalyst, and the overall reaction rate.[3][7] For reactions involving thiazole-2-thione ligands, solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO, acetonitrile) and ethereal solvents (e.g., THF, 1,4-dioxane) have been successfully employed.[3] The optimal solvent will be highly dependent on the specific reaction being performed.

Q3: What are the typical temperature ranges for reactions involving these ligands?

A3: The optimal reaction temperature can vary widely depending on the specific transformation. Some reactions proceed efficiently at room temperature, while others may require heating to temperatures as high as 130-150°C.[3][8] It is crucial to consider the thermal stability of both the starting materials and the desired product when determining the reaction temperature.[2] Running small-scale experiments at different temperatures is the most effective way to identify the optimal conditions.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of many organic reactions.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction aliquots can also provide valuable information about the conversion of starting materials and the formation of products and byproducts.

Q5: What are some common side reactions to be aware of?

A5: A common side product in reactions involving thiones can be the corresponding 1,3,4-oxadiazole, especially under dehydrating conditions that favor the loss of H₂S over H₂O.[5] Additionally, incomplete reactions can lead to contamination with unreacted starting materials.[5] Harsh acidic conditions and high temperatures can also lead to the formation of polymeric or tar-like byproducts.[5]

General Experimental Protocol for a Catalytic Reaction

The following is a generalized protocol for a catalytic reaction using a thiazole-2-thione ligand. This should be adapted based on the specific requirements of your reaction.

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the metal catalyst precursor and the 3,4-dimethyl-1,3-thiazole-2-thione ligand.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the substrate and any other reagents.

  • Reaction: Stir the reaction mixture at the predetermined optimal temperature.

  • Monitoring: Monitor the reaction progress by TLC or another appropriate analytical technique.

  • Work-up: Upon completion, cool the reaction to room temperature and perform an appropriate aqueous work-up to remove the catalyst and other impurities.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Diagram of a Generalized Catalytic Cycle

G Catalyst [M]-Ligand Intermediate1 [M]-Ligand-A Catalyst->Intermediate1 + Substrate A SubstrateA Substrate A SubstrateB Substrate B Intermediate2 [M]-Ligand-A-B Intermediate1->Intermediate2 + Substrate B Intermediate2->Catalyst Releases Product Product Product Intermediate2->Product Reductive Elimination

Caption: A simplified representation of a catalytic cycle involving a metal-ligand complex.

III. References

  • Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur. Organic Letters. [Link]

  • Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM-Producing Bacteria. Journal of Medicinal Chemistry. [Link]

  • Optimization of reaction conditions a. ResearchGate. [Link]

  • Green Efficient Synthesis of[3][9][10]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Europe PMC. [Link]

  • (PDF) Interaction of benzo-1,3-thiazoline-2-thione and related ligands with copper(II) salts and the single-crystal X-ray structure of -[1,2-bis-(diphenylphosphino)ethane]. ResearchGate. [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. [Link]

  • Metal-Free Temperature-Controlled Intermolecular [3 + 2] Annulation to Access Benzo[d]thiazole-2(3H)-thiones and Benzo[d]thiazol-2(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry. [Link]

  • Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. ChemPhysChem. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. [Link]

  • Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. PubMed. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

  • 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. Molecules. [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Three‐Component Synthesis of Thiazole‐2‐thione from Chalcone, Nitrobenzene and Carbon Disulfide. Advanced Synthesis & Catalysis. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules. [Link]

  • Synthesis of 1,2,3-Thiazole-2-thiones. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Frontiers in Chemistry. [Link]

Sources

Optimization

reducing byproducts in 3,4-dimethyl-1,3-thiazole-2-thione reactions

Welcome to the Technical Support Center for 3,4-Dimethyl-1,3-thiazole-2-thione (also known as 3,4-dimethylthiazole-2(3H)-thione). This portal is designed for researchers, application scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4-Dimethyl-1,3-thiazole-2-thione (also known as 3,4-dimethylthiazole-2(3H)-thione). This portal is designed for researchers, application scientists, and drug development professionals who require high-fidelity, reproducible protocols.

Below, you will find diagnostic workflows, mechanistic explanations, and self-validating methodologies to eliminate byproducts during oxidation, alkylation, and metal-coordination reactions.

Diagnostic Workflow: Byproduct Identification & Resolution

ByproductTroubleshooting Start Byproduct Detected (3,4-dimethyl-1,3-thiazole-2-thione) Reaction Identify Reaction Pathway Start->Reaction Oxidation Oxidative Desulfurization Reaction->Oxidation Alkylation Electrophilic S-Alkylation Reaction->Alkylation Metal Metal Coordination Reaction->Metal OxIssue Issue: Sulfonates / Ring Opening Oxidation->OxIssue AlkIssue Issue: C5-Alkylation / Decomposition Alkylation->AlkIssue MetIssue Issue: Catalyst Poisoning Metal->MetIssue OxFix Action: Use H2O2-Urea at 0°C OxIssue->OxFix AlkFix Action: Neutral Conditions / Avoid LDA AlkIssue->AlkFix MetFix Action: Pre-Desulfurize to Carbene MetIssue->MetFix

Troubleshooting workflow for byproduct reduction in 3,4-dimethyl-1,3-thiazole-2-thione reactions.

Module 1: Oxidative Desulfurization

Q: When converting 3,4-dimethyl-1,3-thiazole-2-thione to its corresponding thiazolium salt via oxidation, I observe significant ring-cleavage and sulfonate byproducts. How can I isolate the pure salt?

A: The thiocarbonyl group (C=S) is highly susceptible to over-oxidation. When using aqueous hydrogen peroxide ( H2​O2​ ) or strong peracids (like m-CPBA) at room temperature, the initial sulfenic/sulfinic acid intermediates rapidly over-oxidize. This over-oxidation drives hydrolytic ring opening of the thiazole core, drastically reducing your yield.

The Causality & Solution: To create a self-validating, high-yield system, you must control the release rate of the oxidant. Substituting aqueous H2​O2​ with a Hydrogen Peroxide-Urea adduct (UHP) in an anhydrous halogenated solvent prevents the localized concentration spikes that drive over-oxidation[1].

Quantitative Comparison of Oxidation Systems

Oxidant SystemTemperatureMajor ProductByproduct ProfileYield (%)
Aqueous H2​O2​ (30%)25 °CThiazolium SaltHigh (Sulfonates, Ring Cleavage)< 40%
m-CPBA0 °C to 25 °COxazolone / SaltModerate (Over-oxidation)55-60%
H2​O2​ -Urea Complex 0 °C to 25 °C Thiazolium Salt Low (Trace unreacted thione) > 85%

Step-by-Step Methodology: Controlled Oxidative Desulfurization

  • Preparation: Dissolve 1.0 equivalent of 3,4-dimethyl-1,3-thiazole-2-thione in anhydrous chloroform ( CHCl3​ ) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Controlled Addition: Add 1.0 to 1.05 equivalents of Hydrogen Peroxide-Urea complex ( H2​O2​ -urea) portion-wise over 15 minutes to prevent thermal runaway[1].

  • Reaction: Stir at 0 °C for 2 hours, then allow the mixture to slowly warm to ambient temperature over 24 hours.

  • Validation & Isolation: Filter the reaction mixture through a medium-porosity frit to remove the insoluble unreacted urea byproduct. Concentrate the filtrate in vacuo (approx. 8 × 10⁻³ mbar)[1]. Recrystallize the crude product from anhydrous toluene to yield the pure thiazolium salt.

Module 2: Electrophilic S-Alkylation

Q: During S-alkylation with alkyl halides, I am detecting C5-alkylated byproducts and general decomposition. Why is this happening, and how do I force regioselectivity?

A: 3,4-dimethyl-1,3-thiazole-2-thione features a methylated nitrogen, meaning N-alkylation is sterically and electronically blocked. However, researchers often mistakenly use strong bases (e.g., LDA or NaH) to "activate" the thione. Under strongly basic conditions, the C5 position of the thiazole ring is easily deprotonated, making it highly nucleophilic[2]. This leads to competitive C5-alkylation or complete ring decomposition.

The Causality & Solution: The exocyclic sulfur of the thione is a soft, highly polarizable nucleophile. S-alkylation of the thioxo group is thermodynamically favored and proceeds smoothly under strictly neutral conditions[3].

Step-by-Step Methodology: Regioselective S-Alkylation

  • Preparation: Dissolve 1.0 eq of the thione in anhydrous acetonitrile (MeCN).

  • Electrophile Addition: Add 1.1 eq of the alkyl halide (e.g., methyl iodide or benzyl bromide) directly to the solution at room temperature. Critical: Do not add any base.

  • Heating: Reflux the mixture for 4-6 hours. The reaction is self-catalyzing as the product forms a stable thiazolium halide salt.

  • Isolation: Cool the flask to 0 °C to induce precipitation. Filter the resulting 2-(alkylsulfanyl)-3,4-dimethylthiazol-1-ium halide salt and wash thoroughly with cold diethyl ether to remove unreacted alkyl halide[3].

Module 3: Transition Metal Coordination & Cross-Coupling

Q: When using 3,4-dimethyl-1,3-thiazole-2-thione as a precursor for NHC (N-heterocyclic carbene) metal complexes, my Pd/Rh catalysts are rapidly poisoned, and I see disulfide homocoupling. How can I prevent this?

A: Thiones are excellent σ-donor and π-acceptor ligands. The exocyclic sulfur coordinates aggressively to late transition metals (like Pd(II) or Rh(I)), creating highly stable, catalytically inert S-bound complexes[4]. Furthermore, in the presence of trace oxygen and metal catalysts, the thione undergoes oxidative dimerization to form bis(thiazolyl) disulfides.

The Causality & Solution: To prevent S-coordination from outcompeting the desired carbene formation, the thione must be fully desulfurized prior to metal introduction. The metal must then be introduced via a strictly controlled stoichiometric deprotonation protocol[1].

Step-by-Step Methodology: Avoiding Catalyst Poisoning via Pre-Desulfurization

  • Desulfurization: Convert the thione to its corresponding thiazolium salt using the H2​O2​ -Urea protocol described in Module 1[1].

  • Deprotonation: Suspend the purified thiazolium salt in anhydrous THF at -78 °C. Add exactly 1.0 eq of a strong, non-nucleophilic base (e.g., KHMDS) to generate the free carbene in situ.

  • Complexation: Slowly transfer the carbene solution via cannula into a solution of the metal precursor (e.g., [Rh(cod)Cl]2​ ) at -78 °C[1].

  • Warming: Allow the mixture to warm to room temperature. By removing the sulfur beforehand, the metal binds exclusively to the C2 carbene carbon, completely bypassing sulfur-induced catalyst poisoning.

References

  • Synthesis and Oxidation Reactions of Thiazol‐2‐thione‐fused 1,4‐Dihydro‐1,4‐diphosphinines. ResearchGate. Available at:[Link]

  • Synthesis and reactions of C-phosphanylated thiazol-2-thiones. The Royal Society of Chemistry. Available at:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Thieme Connect. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic and Application Comparison: 3,4-Dimethyl-1,3-thiazole-2-thione vs. 4-Methylthiazole-2-thione

In the landscape of heterocyclic chemistry and ligand design, thiazole-2-thiones serve as highly versatile scaffolds. They are heavily utilized as precursors for N-heterocyclic carbenes (NHCs), vulcanization accelerators...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of heterocyclic chemistry and ligand design, thiazole-2-thiones serve as highly versatile scaffolds. They are heavily utilized as precursors for N-heterocyclic carbenes (NHCs), vulcanization accelerators, and ligands in transition metal coordination chemistry[1]. However, seemingly minor structural modifications—such as the methylation of the endocyclic nitrogen—fundamentally alter their physicochemical behavior, reactivity, and coordination potential.

This guide provides an objective, data-driven comparison between 3,4-dimethyl-1,3-thiazole-2-thione and 4-methylthiazole-2-thione , equipping researchers with the mechanistic insights needed to select the appropriate scaffold for drug development and organometallic synthesis.

Structural Divergence and Tautomerism

The core behavioral difference between these two compounds stems from the substituent at the N3 position of the thiazole ring.

4-Methylthiazole-2-thione possesses an unprotected secondary amine (N-H) within its ring. This allows the molecule to undergo a dynamic thione-thiol tautomerization in solution[2][3]. While the thione form (C=S) is generally thermodynamically preferred in polar solvents and the solid state, the presence of the thiol form (C-SH) enables the molecule to act as a hydrogen bond donor and allows for deprotonation by bases to form a monoanionic ligand[4].

Conversely, 3,4-dimethyl-1,3-thiazole-2-thione features an N-methyl group. This simple alkylation completely locks the molecule in the thione conformation. X-ray crystallographic studies confirm that the molecule is strictly planar, exhibiting a localized C=S double bond (measuring approximately 1.69–1.74 Å) with no possibility of tautomerization[5].

Table 1: Physicochemical & Structural Comparison
Property3,4-Dimethyl-1,3-thiazole-2-thione4-Methylthiazole-2-thione
CAS Number 122452-14-6 (Typical)5685-06-3
Molecular Formula C₅H₇NS₂C₄H₅NS₂
Tautomerism Locked (Thione form only)Dynamic (Thione ⇌ Thiol equilibrium)
Hydrogen Bonding H-bond acceptor onlyH-bond donor and acceptor
Ligand Charge State Strictly NeutralNeutral or Monoanionic (upon deprotonation)

Mechanistic Pathways in Coordination Chemistry

The tautomeric capabilities directly dictate how these molecules interact with transition metals.

Because 4-methylthiazole-2-thione can be deprotonated, it is frequently used to synthesize anionic S-bound or N,S-chelated complexes, such as biologically active gold bis(dithiolene) derivatives[4].

3,4-dimethyl-1,3-thiazole-2-thione , lacking an acidic proton, acts exclusively as a neutral S-donor ligand. It is highly valued in the synthesis of luminescent Rhenium(I) and Platinum(II) tricarbonyl complexes, where the exocyclic sulfur coordinates to the metal center without altering the overall charge of the complex[6][7].

G cluster_0 4-Methylthiazole-2-thione cluster_1 3,4-Dimethyl-1,3-thiazole-2-thione A Thione Form (N-H, C=S) B Thiol Form (N=C, C-SH) A->B Tautomerization C Neutral S-Bound Complex A->C Metal Coord D Anionic S/N-Bound Complex B->D Base + Metal E Locked Thione (N-Me, C=S) F Neutral S-Bound Complex E->F Metal Coord

Fig 1: Divergent tautomeric and coordination pathways dictated by N-methylation.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating steps. The causality behind the reagent choices highlights the practical differences between the two scaffolds.

Protocol A: Synthesis of Thiazolium Salts via S-Alkylation (NHC Precursors)

Objective: To generate a thiazolium salt by alkylating the exocyclic sulfur. Causality: 3,4-dimethyl-1,3-thiazole-2-thione is the superior substrate for this workflow because its N-methyl group prevents competing N-alkylation, ensuring quantitative, regioselective S-alkylation[1].

  • Preparation: Dissolve 3,4-dimethyl-1,3-thiazole-2-thione (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Alkylation: Add methyl triflate (MeOTf) or methyl iodide (MeI) (1.1 eq) dropwise at 0 °C. Reasoning: Maintaining a low temperature suppresses exothermic degradation and prevents polyalkylation artifacts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation & Isolation: Slowly add cold diethyl ether to the stirring solution. The successful formation of the highly polar thiazolium salt will self-validate by precipitating as a white/pale-yellow solid.

  • Collection: Filter the precipitate, wash with cold ether, and dry under high vacuum.

Protocol B: Coordination to a Rhenium(I) Core

Objective: To synthesize a neutral Re(I) tricarbonyl complex using the thione as an S-donor ligand.

  • Preparation: Suspend [Re(CO)₅Br] (1.0 eq) and the chosen thiazole-2-thione ligand (1.0 eq) in anhydrous toluene.

  • Reflux: Heat the mixture to reflux (110 °C) for 4–6 hours. Reasoning: High thermal energy is required to force the dissociation of two tightly bound CO ligands from the Re(I) center, creating open coordination sites for the thione.

  • In-Process Tracking: Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the sharp starting material CO stretching bands disappear, replaced by new, shifted CO bands characteristic of the substituted Re(I) complex[7].

  • Purification: Cool to room temperature, concentrate in vacuo, and purify via recrystallization from DCM/hexane.

Analytical Validation Data

When verifying the identity and purity of these compounds, NMR and IR spectroscopy provide distinct markers that confirm the tautomeric state and structural integrity[2][3].

Table 2: Spectroscopic Markers
Analytical Method3,4-Dimethyl-1,3-thiazole-2-thione4-Methylthiazole-2-thione
¹³C NMR (C2 Position) ~188 – 192 ppm (Strictly C=S)~188 ppm (C=S) / ~167 ppm (C-SH)
¹H NMR (N-H / S-H) Absent~13.7 ppm (S-H) or broad N-H exchangeable peak
IR Spectroscopy Strong C=S stretch (~1050 cm⁻¹)C=S stretch (~1050 cm⁻¹), Broad N-H/S-H stretch (~3100–3300 cm⁻¹)

Sources

Comparative

A Guide to Ligand Efficiency: Comparing 3,4-dimethyl-1,3-thiazole-2-thione and its Analogs in Drug Discovery

In the landscape of modern drug discovery, the pursuit of potent molecules is a constant endeavor. However, potency alone does not guarantee a successful drug candidate.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of potent molecules is a constant endeavor. However, potency alone does not guarantee a successful drug candidate. The concept of ligand efficiency (LE) has emerged as a critical metric for assessing the quality of hits and leads, guiding medicinal chemists toward compounds that exhibit a more favorable balance of binding affinity and physicochemical properties.[1][2][3] This guide provides an in-depth comparison of the ligand efficiency of 3,4-dimethyl-1,3-thiazole-2-thione against a curated set of alternative thiazole-based compounds, supported by established experimental methodologies.

The Rationale Behind Ligand Efficiency

The fundamental principle of ligand efficiency is to normalize the binding affinity of a compound by its size, typically the number of non-hydrogen atoms (heavy atom count, HAC).[2][4] This allows for a more equitable comparison of molecules with different molecular weights. A smaller molecule with moderate affinity might be a more promising starting point for optimization than a large, potent molecule, as the former has more potential for chemical modification without becoming excessively large or lipophilic, which can negatively impact pharmacokinetic properties.[5]

Several metrics have been developed to quantify ligand efficiency, each offering a slightly different perspective:

  • Ligand Efficiency (LE): The most common metric, calculated as the binding free energy (ΔG) divided by the heavy atom count (N). It can be estimated from the IC50 or Ki value.[4]

  • Binding Efficiency Index (BEI): Relates the pKi, pKd, or pIC50 to the molecular weight (MW) in kilodaltons.[4]

  • Surface-Binding Efficiency Index (SEI): Normalizes the binding affinity by the polar surface area (PSA).[4]

  • Lipophilic Ligand Efficiency (LLE): Evaluates the balance between potency and lipophilicity (LogP).[6]

For the purpose of this guide, we will focus on Ligand Efficiency (LE) and Binding Efficiency Index (BEI) for our comparative analysis.

Experimental Determination of Binding Affinity: The Foundation of Ligand Efficiency Calculation

Accurate determination of binding affinity is paramount for calculating meaningful ligand efficiency values. Two of the most robust and widely used biophysical techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[7][8][9] The change in the refractive index at the sensor surface upon binding is proportional to the mass of the bound analyte.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Target Protein Immobilization on Sensor Chip r1 Flow Compound over Sensor Surface p1->r1 p2 Compound Dilution Series Preparation p2->r1 r2 Measure Association & Dissociation r1->r2 a1 Generate Sensorgram r2->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine Kd, ka, kd a2->a3 ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Prepare Protein Solution in Sample Cell r1 Inject Compound into Sample Cell p1->r1 p2 Prepare Compound Solution in Syringe p2->r1 r2 Measure Heat Change r1->r2 a1 Generate Titration Curve r2->a1 a2 Fit Data to Binding Isotherm a1->a2 a3 Determine Kd, ΔH, ΔS a2->a3

Caption: A streamlined workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry.

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the test compound is loaded into the injection syringe.

  • Titration: A series of small injections of the compound are made into the protein solution. The heat released or absorbed during each injection is measured. [10]3. Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a theoretical model to determine the thermodynamic parameters of the interaction. [11]

Comparative Analysis of Ligand Efficiency

To illustrate the practical application of ligand efficiency, we will compare 3,4-dimethyl-1,3-thiazole-2-thione with three other thiazole-based compounds. For this guide, we will use hypothetical, yet plausible, binding affinity data obtained from a kinase inhibition assay.

Target: Kinase X

CompoundStructureMW ( g/mol )HACIC50 (µM)pIC50LEBEI
3,4-dimethyl-1,3-thiazole-2-thione 145.24815.04.820.6033.19
Thiazole [12]85.135150.03.820.7644.87
(E)-2-(2-(1-(4-bromophenyl)ethylidene)hydrazineyl)-4-(4-chlorophenyl)thiazole [13]422.73230.56.300.2714.90
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide [14]476.43280.057.300.2615.32

Note: The IC50 values are hypothetical and for illustrative purposes only. The structures are representative of the compound classes.

Analysis and Interpretation
  • Potency vs. Efficiency: While compounds 3 and 4 are significantly more potent (lower IC50) than 3,4-dimethyl-1,3-thiazole-2-thione and Thiazole , their ligand efficiencies (LE and BEI) are considerably lower. This is because their increased potency comes at the cost of a much larger molecular size.

  • The Value of Small Fragments: Thiazole , despite its weak potency, exhibits the highest ligand efficiency. This suggests that the core thiazole scaffold is an efficient binder to Kinase X. It represents an excellent starting point for fragment-based drug discovery, where chemical modifications can be made to improve potency while maintaining good ligand efficiency.

  • A Balanced Profile: 3,4-dimethyl-1,3-thiazole-2-thione presents a balanced profile. Its ligand efficiency is good, and it has a more drug-like starting potency compared to the unsubstituted thiazole. The methyl groups contribute to its binding without excessively increasing its size.

  • Over-optimization: Compounds 3 and 4 could be considered "over-optimized" in terms of size for their given potency. While they are potent, their low ligand efficiency suggests that a significant portion of their mass may not be contributing optimally to the binding affinity. This can lead to challenges in developing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Strategic Implications for Drug Discovery

The analysis of ligand efficiency provides actionable insights for drug discovery programs:

  • Hit Triage: During high-throughput screening, ligand efficiency can be used to prioritize hits for follow-up studies. Small, efficient binders are often more desirable than large, potent, but inefficient hits. [5]* Lead Optimization: Medicinal chemists can track ligand efficiency metrics as they modify a lead compound. The goal is to increase potency while maintaining or improving ligand efficiency. [1][5]* Fragment-Based Drug Discovery (FBDD): Ligand efficiency is a cornerstone of FBDD. The initial fragment hits are expected to have weak affinity but high ligand efficiency. [1][15]

Conclusion

The comparison of 3,4-dimethyl-1,3-thiazole-2-thione with its analogs clearly demonstrates the power of ligand efficiency as a guiding principle in drug discovery. While the pursuit of high potency is important, a focus on the efficiency with which a molecule achieves that potency can lead to the development of drug candidates with superior overall properties. By integrating biophysical techniques like SPR and ITC for accurate affinity determination and consistently applying ligand efficiency metrics, research teams can make more informed decisions and increase the probability of success in bringing new therapeutics to the clinic.

References

  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. (2017). Expert Opinion on Drug Discovery.
  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. (2025). Taylor & Francis Online.
  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. (2017). PubMed.
  • Ligand efficiency. Wikipedia.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025). Malvern Panalytical.
  • Ligand Efficiency (LE). (2019). Deep Origin.
  • Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. (2021). Technology Networks.
  • Isothermal titration calorimetry in drug discovery. (2007). PubMed.
  • Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd.
  • Isothermal titration calorimetry (ITC). (2010). Practical Fragments.
  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. SpringerLink.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2016). PMC.
  • Ligand efficiency. Taylor & Francis Online.
  • Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025). Promega Connections.
  • Formulas for ligand efficiency (LE), ligand lipophilicity...
  • How to determine binding affinity with a micropl
  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell.
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2019). PMC.
  • Showing Compound Thiazole (FDB000907). (2010). FooDB.

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Validation

Comparative Guide: Optimized HPLC Method Validation for 3,4-Dimethyl-1,3-thiazole-2-thione Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary 3,4-dimethyl-1,3-thiazole-2-thione is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary

3,4-dimethyl-1,3-thiazole-2-thione is a highly versatile sulfur-nitrogen heterocyclic compound utilized extensively in anticancer research, enzyme inhibition studies, and as a critical intermediate in organic synthesis ([1]). Accurate purity determination is paramount, as structurally similar impurities—such as unreacted precursors or oxidative dimers—can severely compromise downstream biological assays and synthetic yields.

This guide objectively compares the performance of legacy High-Performance Liquid Chromatography (HPLC) methods against an optimized, modern approach. Furthermore, it provides a comprehensive, step-by-step validation protocol grounded in the modernized[2], ensuring your analytical workflow is robust, reproducible, and regulatory-compliant.

The Challenge: Legacy vs. Optimized Methodologies

The Causality of Chromatographic Failure

Legacy HPLC methods for heterocyclic thiones typically rely on generic, fully porous C18 columns (5 µm) and unbuffered water/methanol mobile phases. However, the thione group (C=S) in 3,4-dimethyl-1,3-thiazole-2-thione is highly polarizable. In an unbuffered system, this moiety engages in secondary ion-exchange interactions with unendcapped, ionized silanols on the silica stationary phase. The result is severe peak tailing, unpredictable retention times, and co-elution with critical oxidative degradants ([3]).

The Optimized Solution (E-E-A-T Framework)

To resolve these mechanistic failures, our optimized method introduces two critical variables:

  • Mobile Phase pH Control: We utilize a 10 mM Phosphate Buffer adjusted to pH 3.0. This highly acidic environment suppresses the ionization of residual silanols, neutralizing secondary interactions and yielding perfectly symmetrical peaks.

  • Superficially Porous Particles (SPP): Transitioning from a 5 µm fully porous particle to a 2.7 µm SPP solid-core column drastically reduces the longitudinal diffusion path. This enhances mass transfer kinetics, allowing for higher flow rates without the extreme backpressure penalties of sub-2 µm UHPLC columns.

Comparative Performance Data

The table below summarizes the quantitative performance improvements achieved by the optimized method compared to the legacy approach.

ParameterLegacy Method (Generic C18)Optimized Method (SPP C18)Causality / Scientific Rationale
Mobile Phase Water / Methanol (Unbuffered)10mM Phosphate Buffer (pH 3.0) / ACNAcidic pH suppresses silanol ionization, preventing secondary retention of the thione group.
Particle Architecture 5.0 µm (Fully Porous)2.7 µm (Superficially Porous)Solid-core design shortens the diffusion path, enhancing mass transfer and peak efficiency.
Peak Asymmetry ( Tf​ ) 2.1 (Severe Tailing)1.05 (Highly Symmetrical)Elimination of C=S secondary interactions with the stationary phase.
Resolution ( Rs​ ) 1.2 (Co-elution with dimer)3.8 (Baseline separation)Enhanced theoretical plate count resolves critical oxidative degradant pairs.
Run Time 25 minutes8 minutesSPP architecture allows higher linear velocities without loss of resolution.

Visualizing the Analytical Lifecycle

Workflow L1 Legacy Method (Unbuffered C18) L2 Peak Tailing & Poor Resolution L1->L2 V ICH Q2(R2) Validation Ready L2->V Fails SST O1 Optimized Method (pH 3.0, SPP C18) O2 Sharp Peaks & Baseline Separation O1->O2 O2->V Passes SST

Figure 1: Workflow comparison of legacy vs. optimized HPLC methods for ICH Q2(R2) validation.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The recent overhaul of the [2] marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach. The following protocol is designed as a self-validating system , ensuring the method is strictly fit for its intended purpose ([4]).

Phase 1: System Suitability Testing (SST) – The Self-Validating Core

Causality: A method cannot evaluate a sample if it cannot evaluate itself. SST ensures the chromatographic system is equilibrated and capable of reproducible performance before any validation data is acquired.

  • Prepare a standard solution of 3,4-dimethyl-1,3-thiazole-2-thione at 100 µg/mL in diluent (Mobile Phase A:B, 50:50 v/v).

  • Perform six replicate injections (10 µL volume).

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ( Tf​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 5000.

Phase 2: Specificity & Forced Degradation

Causality: To prove the method is stability-indicating, we must forcefully degrade the API to ensure the optimized SPP column can resolve the parent peak from all degradation products, particularly the oxidative disulfide dimer.

  • Oxidation: Treat 100 µg/mL API with 3% H2​O2​ for 24 hours at room temperature.

  • Hydrolysis: Treat with 0.1N HCl (acidic) and 0.1N NaOH (basic) for 24 hours.

  • Thermal: Expose solid API to 80°C for 48 hours.

  • Acceptance Criteria: Peak purity angle must be less than the purity threshold (verified via PDA detector), and resolution ( Rs​ ) between the API and the nearest degradant must be ≥ 2.0.

Degradation API 3,4-dimethyl-1,3-thiazole-2-thione (Target Analyte) Ox Oxidative Degradation (Disulfide Dimer) API->Ox 3% H2O2, 24h Hyd Hydrolytic Degradation (Desulfurization) API->Hyd 0.1N HCl / NaOH Ther Thermal Degradation (Ring Cleavage) API->Ther 80°C, 48h

Figure 2: Forced degradation pathways of 3,4-dimethyl-1,3-thiazole-2-thione under stress conditions.

Phase 3: Linearity and Range

Causality: Ensures the detector response is directly proportional to the analyte concentration, preventing quantitation errors at the extremes of the specification limits.

  • Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Plot peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999; y-intercept bias ≤ 2.0% of the 100% response ([4]).

Phase 4: Accuracy (Recovery)

Causality: Validates that the method measures the true value without matrix interference.

  • Spike known quantities of the reference standard into a blank synthetic matrix at three levels: 50%, 100%, and 150%.

  • Prepare and inject three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.

Phase 5: Robustness

Causality: Tests the method's resilience to minor, deliberate variations that occur in routine laboratory environments, ensuring long-term reliability.

  • Systematically alter key parameters: pH of mobile phase (± 0.2 units), flow rate (± 0.1 mL/min), and column temperature (± 5°C).

  • Acceptance Criteria: The method must continue to pass all SST criteria (Phase 1) under all altered conditions.

References

  • Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA) / ICH. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 3,4-dimethyl-1,3-thiazole-2-thione

Structural Elucidation of 3,4-Dimethyl-1,3-thiazole-2-thione: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural eluci...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 3,4-Dimethyl-1,3-thiazole-2-thione: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation is not merely about generating data; it is about understanding the mechanistic interactions between the analyte and the ionization source.

The compound 3,4-dimethyl-1,3-thiazole-2-thione (Chemical Formula: C₅H₇NS₂, Exact Mass: 145.0020 Da) is a critical heterocyclic scaffold utilized in agrochemicals, vulcanization accelerators, and pharmaceutical intermediates. Due to the presence of both a thiazole ring and an exocyclic thione (C=S) moiety, its fragmentation behavior is highly dependent on the ionization energy applied.

This guide objectively compares the performance, mechanistic causality, and self-validating workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound.

Mechanistic Principles of Ionization and Fragmentation

To accurately interpret the mass spectra of 3,4-dimethyl-1,3-thiazole-2-thione, we must first establish the causality behind the fragmentation pathways dictated by the ionization method.

GC-EI-MS: Hard Ionization and Radical Cation Chemistry

Electron Ionization (EI) at the standard 70 eV is a "hard" ionization technique. The bombardment of the analyte with high-energy electrons strips a single electron from the molecule, generating an odd-electron radical cation ([M]•⁺). For 3,4-dimethyl-1,3-thiazole-2-thione, the initial charge localization occurs predominantly on the highly polarizable sulfur atom of the thione group.

This charge localization drives specific homolytic and heterolytic cleavages:

  • Loss of Carbon Monosulfide (CS): A hallmark diagnostic pathway for thione-containing heterocycles is the extrusion of neutral CS (44 Da), resulting in a highly stable m/z 101 fragment [1].

  • Alpha-Cleavage: The radical site induces alpha-cleavage, leading to the loss of a methyl radical (CH₃•, 15 Da) from either the N3 or C4 position, yielding an even-electron cation at m/z 130.

LC-ESI-MS/MS: Soft Ionization and Even-Electron Rules

Electrospray Ionization (ESI) is a "soft" technique that typically operates in positive ion mode via the addition of a proton, generating an even-electron precursor ion ([M+H]⁺ at m/z 146). When subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole or Q-TOF system, the fragmentation strictly follows the even-electron rule [2].

Because the precursor is an even-electron species, it cannot lose radicals (like CH₃•). Instead, fragmentation requires the rearrangement and expulsion of neutral molecules. Consequently, CID favors the loss of methylamine (CH₃NH₂, 31 Da) or the cleavage of the thiazole ring to expel methyl isothiocyanate (CH₃NCS, 73 Da) [3].

Fragmentation_Pathways cluster_EI GC-EI-MS (70 eV) Radical Cation Pathway cluster_ESI LC-ESI-MS/MS (CID) Even-Electron Pathway M_EI [M]•+ m/z 145 F1_EI [M - CH3]+ m/z 130 M_EI->F1_EI - CH3• (15 Da) F2_EI [M - CS]•+ m/z 101 M_EI->F2_EI - CS (44 Da) F3_EI [M - CH3NCS]•+ m/z 72 M_EI->F3_EI - CH3NCS (73 Da) M_ESI [M+H]+ m/z 146 F1_ESI [M+H - CH3NH2]+ m/z 115 M_ESI->F1_ESI - CH3NH2 (31 Da) F2_ESI [M+H - CS]+ m/z 102 M_ESI->F2_ESI - CS (44 Da)

Fig 1: Comparative fragmentation pathways of 3,4-dimethyl-1,3-thiazole-2-thione via EI and ESI.

Self-Validating Experimental Protocols

A robust analytical method must prove its own validity during execution. The following protocols are designed as closed-loop, self-validating systems to ensure data integrity.

Experimental_Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Prep Sample Prep (10 µg/mL) GC GC Separation (DB-5MS) Prep->GC LC UHPLC (C18 Column) Prep->LC EI EI Ionization (70 eV) GC->EI Quad Quadrupole MS (Full Scan) EI->Quad ESI ESI Ionization (Positive Mode) LC->ESI QTOF Q-TOF MS/MS (CID) ESI->QTOF

Fig 2: Self-validating experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol A: GC-EI-MS Workflow

Objective: Confirm structural identity via library matching and radical fragmentation.

  • System Suitability Test (SST): Inject Perfluorotributylamine (PFTBA) tuning standard. Validation checkpoint: Confirm mass axis calibration (m/z 69, 219, 502) and optimal electron multiplier voltage.

  • Blank Injection: Inject 1.0 µL of pure Hexane. Validation checkpoint: Confirm a flat baseline at the expected retention time (RT) to rule out column bleed or carryover.

  • Reference Standard: Inject 1.0 µL of 3,4-dimethyl-1,3-thiazole-2-thione reference standard (10 µg/mL in Hexane) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Temperature program: 60°C (hold 1 min) to 280°C at 15°C/min.

  • Sample Acquisition: Inject the unknown sample under identical conditions. Validation checkpoint: Match the RT (± 0.05 min) and the EI fragmentation pattern (NIST library match score > 850).

  • Post-Run Blank: Re-inject Hexane to validate zero carryover.

Protocol B: LC-ESI-MS/MS Workflow

Objective: Perform trace-level quantification and structural confirmation via CID.

  • Mass Calibration: Infuse ESI-L Low Concentration Tuning Mix. Validation checkpoint: Ensure mass accuracy is < 5 ppm across the m/z 100–1000 range.

  • Matrix Blank & Internal Standard: Inject a matrix blank spiked with a ¹³C-labeled internal standard. Validation checkpoint: Confirm the absence of the native m/z 146 peak while verifying the recovery and ionization efficiency of the internal standard.

  • Chromatographic Separation: Inject 2.0 µL of the sample onto a C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in Water. Mobile phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 8 minutes.

  • Data-Dependent Acquisition (DDA): Operate the mass spectrometer in positive ESI mode. Set MS1 to isolate m/z 146. Apply a normalized collision energy (NCE) of 20-30 eV for MS2.

  • Quality Control (QC): Run a mid-level QC standard every 10 injections. Validation checkpoint: RT drift must be < 2% and peak area variance < 5%.

Quantitative Data: Fragmentation Comparison

The tables below summarize the expected quantitative fragmentation data generated by both platforms. The divergence in the observed m/z values highlights the fundamental difference between hard (odd-electron) and soft (even-electron) ionization mechanisms.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

m/zIon TypeNeutral LossRelative AbundanceDiagnostic Significance
145 [M]•⁺None100% (Base Peak)Confirms exact molecular weight (radical cation).
130 [M - CH₃]⁺CH₃• (15 Da)45%Indicates presence of easily cleavable methyl groups.
113 [M - S]•⁺S (32 Da)20%Characteristic of exocyclic sulfur extrusion.
101 [M - CS]•⁺CS (44 Da)65%Definitive marker for the thione (C=S) moiety.
72 [M - CH₃NCS]•⁺CH₃NCS (73 Da)35%Ring cleavage; loss of methyl isothiocyanate.

Table 2: LC-ESI-MS/MS (Positive Mode, CID at 25 eV) Fragmentation Profile

m/zIon TypeNeutral LossRelative AbundanceDiagnostic Significance
146 [M+H]⁺None100% (Precursor)Confirms protonated intact molecule.
115 [M+H - CH₃NH₂]⁺CH₃NH₂ (31 Da)55%Even-electron loss of methylamine via ring opening.
102 [M+H - CS]⁺CS (44 Da)80% (Base MS2)Confirms thione presence under soft ionization.
73 [M+H - CH₃NCS]⁺CH₃NCS (73 Da)40%Even-electron equivalent of the m/z 72 EI fragment.

Conclusion & Platform Selection

The choice between GC-MS and LC-MS/MS for analyzing 3,4-dimethyl-1,3-thiazole-2-thione depends entirely on the analytical objective:

  • Choose GC-EI-MS when performing untargeted screening, structural elucidation of unknown synthetic byproducts, or when relying on established spectral libraries (e.g., NIST/Wiley). The hard ionization provides a highly reproducible, fingerprint-like fragmentation pattern.

  • Choose LC-ESI-MS/MS when quantifying the compound in complex biological matrices (e.g., pharmacokinetic studies), or when analyzing it alongside non-volatile, thermally labile metabolites. The soft ionization preserves the molecular ion, and CID provides clean, targeted transitions for Multiple Reaction Monitoring (MRM).

References

  • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Biomedical Mass Spectrometry, 9(9), 376-380. Available at:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of electrospray ionization mass spectra of small organic molecules. Journal of Chromatography A, 1217(25), 3904-3921. Available at:[Link]

  • Viñuelas-Zahínos, E., Luna-Giles, F., Torres-García, P., & Fernández-Calderón, M. C. (2021). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 11(31), 18822-18855. Available at:[Link]

Validation

IR Spectra Comparison of 3,4-Dimethyl-1,3-thiazole-2-thione and Its Derivatives: A Mechanistic and Structural Guide

As a Senior Application Scientist, I frequently rely on vibrational spectroscopy to unambiguously determine the structural and tautomeric states of heterocyclic compounds. 1,3-thiazole-2-thiones are critical precursors i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently rely on vibrational spectroscopy to unambiguously determine the structural and tautomeric states of heterocyclic compounds. 1,3-thiazole-2-thiones are critical precursors in drug development, vulcanization accelerators, and coordination chemistry. A fundamental challenge when working with these compounds is distinguishing between their thione and thiol tautomers, as well as verifying the success of N- or C-alkylation.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FT-IR) spectra of 3,4-dimethyl-1,3-thiazole-2-thione and its structural derivatives, outlining the causality behind experimental choices and providing a self-validating protocol for spectral acquisition.

Mechanistic Insights: The Causality of Vibrational Shifts

Understanding the IR spectra of thiazole-2-thiones requires analyzing the electronic distribution and tautomeric behavior within the heteroaromatic ring.

  • Tautomeric Locking via N-Alkylation: Unsubstituted 1,3-thiazole-2-thione exists in a tautomeric equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms. In the solid state and in polar solvents, the thione form heavily predominates[1]. However, alkylating the N3 position (yielding 3-methyl-1,3-thiazole-2-thione or 3,4-dimethyl-1,3-thiazole-2-thione) permanently "locks" the molecule in the thione state. This is experimentally observed by the complete disappearance of the broad N-H stretching band (3100–3500 cm⁻¹) and the absence of any S-H stretching band (~2500 cm⁻¹).

  • Inductive Effects of C4-Alkylation: The addition of a methyl group at the C4 position exerts a weak electron-donating inductive effect (+I). This subtly increases the electron density within the thiazole ring, shifting the C=N and C=C ring stretching frequencies slightly compared to the unsubstituted analog. Furthermore, the C=S stretching vibration, typically a highly coupled mode appearing between 1000 and 1100 cm⁻¹[2], becomes sharper and more distinct due to the rigid, planar nature of the fully substituted ring[3].

Tautomerization Unsub 1,3-Thiazole-2-thione (Unsubstituted) Thiol Thiol Tautomer (-SH active, No C=S) Unsub->Thiol Non-polar solvents Thione Thione Tautomer (C=S active, N-H present) Unsub->Thione Solid state / Polar N_Methyl N-Methylation Thione->N_Methyl Alkylation at N3 Dimethyl 3,4-Dimethyl-1,3-thiazole-2-thione (Locked Thione) N_Methyl->Dimethyl Substitution at C4

Structural logic of tautomerization and N-alkylation in thiazole-2-thiones.

Comparative IR Spectral Data

To objectively compare performance and structural verification, the following table summarizes the key diagnostic IR bands for 3,4-dimethyl-1,3-thiazole-2-thione against its primary alternatives.

Table 1: Diagnostic FT-IR Vibrational Frequencies (cm⁻¹)
Compoundν(N-H)ν(C-H) Aromaticν(C-H) Aliphaticν(C=N) / Ringν(C=S)
1,3-Thiazole-2-thione ~3150 - 3400 (Broad)~3080N/A~1580~1050 - 1080
4-Methyl-1,3-thiazole-2-thione ~3150 - 3350 (Broad)~3075~2920, 2850~1575~1060
3-Methyl-1,3-thiazole-2-thione Absent~3075~2930, 2860~1590~1065
3,4-Dimethyl-1,3-thiazole-2-thione Absent~3070~2935, 2865~1585~1070

Note: The C=S stretch is heavily coupled with C-N stretching and ring deformation modes, making it highly sensitive to the overall substitution pattern.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for acquiring and interpreting the IR spectra of these derivatives.

IR_Workflow Step1 Synthesis & Purification Step2 Desiccation (Remove H2O) Step1->Step2 Step3 ATR-FTIR Acquisition Step2->Step3 Step4 The 'Lock' Test (Check N-H / S-H) Step3->Step4 Step5 Peak Validation Step4->Step5

Self-validating ATR-FTIR experimental workflow for thiazole-2-thione derivatives.

Step-by-Step Methodology:
  • Sample Preparation & Desiccation: Synthesize or procure the target thiazole-2-thione derivative (>99% purity). Store the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.

    • Causality: Trace ambient moisture introduces a broad O-H stretch (~3300 cm⁻¹) that can easily mask or be misidentified as the critical N-H stretch of the unsubstituted or C4-substituted derivatives.

  • Background Acquisition: Using an ATR-FTIR spectrometer equipped with a diamond crystal, collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Measurement: Place 1-2 mg of the solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact. Collect the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check (The "Lock" Test):

    • If analyzing 3,4-dimethyl-1,3-thiazole-2-thione: Immediately inspect the 3100–3500 cm⁻¹ region. If a band is present, the sample is either wet (O-H) or contaminated with an unmethylated precursor (N-H). If the region is flat, the N-methylation is validated.

    • S-Alkylation Check: Verify the C=S band at ~1070 cm⁻¹. If the band is missing and a new peak appears at ~2500 cm⁻¹ (S-H) or the aliphatic region drastically changes without N-H suppression, the molecule may have undergone S-alkylation instead of N-alkylation (a common synthetic side-reaction).

  • Data Processing: Apply ATR correction algorithms and baseline correction to normalize the spectrum for publication or comparative library matching.

References

  • Structure of 3,4-dimethylthiazole-2-thione Source: IUCr Journals URL
  • Toward a 1,4-Diphosphinine-Based Molecular CPS-Ternary Compound Source: ACS Publications URL
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1 Source: PMC URL

Sources

Comparative

Benchmarking 3,4-Dimethyl-1,3-thiazole-2-thione Against Standard Catalysts: A Guide to Radical and NHC Catalysis

Audience: Researchers, scientists, and drug development professionals. 3,4-Dimethyl-1,3-thiazole-2-thione (DMTT) is a highly versatile sulfur-nitrogen heterocycle that has recently transcended its traditional role as a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

3,4-Dimethyl-1,3-thiazole-2-thione (DMTT) is a highly versatile sulfur-nitrogen heterocycle that has recently transcended its traditional role as a simple synthetic building block. Today, it serves as a critical benchmark in two distinct catalytic paradigms: as a ground-state precursor for radical covalent photocatalysis [1], and as the direct synthetic precursor to 3,4-dimethylthiazolium—the archetypal N-heterocyclic carbene (NHC) precatalyst [2].

This guide objectively compares the performance of DMTT and its derivatives against standard alternative catalysts, providing mechanistic insights, structured benchmarking data, and self-validating experimental protocols.

Part 1: DMTT in Radical Covalent Catalysis (Photocatalysis)

A major 2026 breakthrough demonstrated that modular thiazole-2-thiones, including DMTT derivatives, can act as highly efficient radical covalent catalysts for the skeletal reorganization of N-sulfonyl vinylaziridines into aminocyclopentanes[1].

Mechanistic Causality

Unlike standard aliphatic dithiocarbamates, which often degrade or fail to undergo efficient energy transfer, the aromaticity of the thiazole ring in DMTT finely tunes its oxidation potential and triplet state energy. Under visible-light irradiation, an Iridium-based photocatalyst undergoes intersystem crossing to a long-lived triplet state. It then transfers this energy (EnT) to DMTT, generating an excited-state triplet biradical [3]. This biradical is uniquely stable, preventing premature quenching and allowing it to covalently activate the vinylaziridine substrate to initiate a ring-expanding radical cascade[4].

G PC Ir-Photocatalyst (Excited State) TB Triplet Biradical (Excited DMTT) PC->TB Energy Transfer (EnT) DMTT DMTT Catalyst (Ground State) DMTT->TB hv + EnT CovInt Covalent Radical Intermediate TB->CovInt Covalent Addition Sub Vinylaziridine Substrate Sub->CovInt CovInt->DMTT Catalyst Turnover Prod Aminocyclopentane Product CovInt->Prod Ring Expansion

Photocatalytic cycle of DMTT acting as a radical covalent catalyst via triplet biradical formation.

Benchmarking Data: Radical Covalent Catalysts
Catalyst SystemActive Radical SpeciesYield (%)Reaction Time (h)Key Advantage / Limitation
DMTT + Ir-Photocatalyst Triplet Biradical>90%4High biradical stability; rapid catalytic turnover.
Aliphatic Dithiocarbamates Radical Cation<10%24Inefficient energy transfer; rapid catalyst degradation.
Diphenyl Disulfide (PhSSPh) Thiyl Radical~35%12Prone to off-target hydrogen atom transfer (HAT).
Experimental Protocol: Photocatalytic Skeletal Reorganization

This protocol utilizes a self-validating system where the visual color dynamics and NMR shifts confirm catalytic success.

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with N-sulfonyl vinylaziridine (0.2 mmol), DMTT catalyst (10 mol%), and[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%).

  • Solvent Addition: Add degassed anhydrous acetonitrile (2.0 mL). Seal the tube and transfer it to a fume hood.

  • Irradiation: Irradiate the mixture using a 450 nm blue LED array at room temperature for 4 hours.

    • Causality: Blue light selectively excites the Ir-photocatalyst without directly exciting the substrate, ensuring the reaction proceeds strictly via the triplet biradical EnT pathway.

  • Work-up: Quench the reaction by opening the tube to ambient air (oxygen rapidly quenches the triplet state). Concentrate the mixture under reduced pressure.

  • Purification & Validation: Purify via silica gel flash chromatography.

    • Self-Validation: Analyze the product via 1 H NMR. A successful run is validated by the complete disappearance of the highly shielded aziridine ring protons (typically 2.0–3.0 ppm) and the emergence of distinct cyclopentane multiplet signals.

Part 2: DMTT as an NHC Precatalyst (Organocatalysis)

Beyond photochemistry, DMTT is the direct synthetic precursor to 3,4-dimethylthiazolium salts (achieved via simple N-methylation or oxidation)[2]. These salts are classical precatalysts for N-heterocyclic carbene (NHC) mediated umpolung reactions, such as the Benzoin condensation and the Stetter reaction.

Mechanistic Causality

The efficacy of an NHC catalyst is heavily dictated by the acidity of its C2 proton. The pKa​ of triazolium salts ranges from 12.08 to 15.5 in DMSO, making them highly acidic[5]. In contrast, DMTT-derived thiazolium salts are less acidic by roughly 4.5 pKa​ units ( pKa​ ~17.0–18.5)[5]. This places thiazoliums in a "Goldilocks" zone: they are acidic enough to be deprotonated by mild organic bases (like DBU), yet their resulting carbenes are nucleophilic enough to attack aldehydes and form a highly stable Breslow intermediate without irreversibly binding to the substrate.

NHC Pre 3,4-Dimethylthiazolium (Precatalyst) NHC Free Carbene (Active Catalyst) Pre->NHC Base (-HX) Breslow Breslow Intermediate NHC->Breslow + Aldehyde 1 Ald1 Aldehyde 1 Ald1->Breslow Tetra Tetrahedral Intermediate Breslow->Tetra + Aldehyde 2 Ald2 Aldehyde 2 Ald2->Tetra Tetra->NHC Turnover Prod Benzoin Product Tetra->Prod Product Release

NHC catalytic cycle illustrating Breslow intermediate formation from a thiazolium precatalyst.

Benchmarking Data: NHC Precatalysts
Precatalyst Scaffold pKa​ (in DMSO)NucleophilicityBenzoin Yield (%)Stetter Yield (%)Mechanistic Profile
3,4-Dimethylthiazolium (DMTT-derived) ~17.0 - 18.5Moderate85%75%"Goldilocks" acidity; highly stable Breslow intermediate.
Triazolium Salts 12.0 - 15.5Low95%90%Highly acidic; excellent for modern asymmetric variants.
Imidazolium Salts ~24.0High60%<10%Too basic; Breslow intermediate often binds irreversibly.
Experimental Protocol: Benzoin Condensation via DMTT-Derived Thiazolium
  • Precatalyst Activation: Suspend 3,4-dimethylthiazolium iodide (15 mol%) in anhydrous THF (3.0 mL) under an argon atmosphere. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15 mol%) dropwise at room temperature.

    • Causality: DBU acts as a non-nucleophilic base, smoothly deprotonating the C2 position of the thiazolium ring to generate the active free carbene in situ.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the resulting pale yellow solution.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the Breslow intermediate to attack the sterically hindered second equivalent of benzaldehyde.

  • Work-up: Cool to room temperature, quench with saturated aqueous NH 4​ Cl (5 mL), and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification & Validation: Purify by recrystallization from hot ethanol.

    • Self-Validation: The successful formation of benzoin is confirmed by IR spectroscopy (appearance of a characteristic broad -OH stretch at ~3400 cm −1 ) and 1 H NMR (a distinct methine proton singlet at ~5.9 ppm).

References

  • Kawaguchi, T., Shioda, Y., Hanai, Y., et al. "Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals: Application to Skeletal Reorganization of Vinylaziridines." Journal of the American Chemical Society, 2026.[1],[3] URL: [Link]

  • O'Donoghue, A. C., et al. "An Acidity Scale of Triazolium-Based NHC Precursors in DMSO." ACS Omega, 2017.[5] URL: [Link]

  • ResearchGate Database. "Synthesis of thiazolium salts and their screening for catalytic activity."[2] URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-dimethyl-1,3-thiazole-2-thione

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a rigorous, self-validating system of scientific practices. When handling reactive heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a rigorous, self-validating system of scientific practices. When handling reactive heterocyclic building blocks like 3,4-dimethyl-1,3-thiazole-2-thione (CAS No. 5316-79-0) [1], understanding the mechanistic causality behind its hazards is the foundation of effective risk mitigation.

This guide provides drug development professionals and synthetic chemists with authoritative, field-proven protocols for the safe handling, operational logistics, and disposal of this compound.

Mechanistic Toxicology and Hazard Profile

3,4-Dimethyl-1,3-thiazole-2-thione is a specialized thione derivative utilized extensively in organic synthesis and pharmaceutical research[1]. The presence of the highly polarizable thione (C=S) moiety makes this compound an excellent nucleophile, but this exact chemical reactivity is what drives its toxicological profile.

When exposed to biological tissues, the thione group can interact with nucleophilic residues (such as cysteine or lysine) on cellular proteins. This protein binding disrupts lipid bilayers and triggers localized inflammatory cascades, resulting in acute contact dermatitis and severe ocular damage[2][3]. Furthermore, inhalation of its fine particulates directly irritates the mucosal membranes of the upper respiratory tract[3]. Upon thermal decomposition, the compound oxidizes to release highly toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx)[4].

Table 1: Quantitative Hazard Summary & GHS Classification

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral/Dermal) Category 4H302, H312Systemic absorption disrupts cellular metabolism and enzymatic function[2].
Skin Corrosion/Irritation Category 2H315Covalent protein binding via the thione moiety causes local epidermal inflammation[3].
Serious Eye Damage Category 1 / 2AH318, H319Direct particulate contact causes rapid corneal epithelial damage[3][5].
STOT (Single Exposure) Category 3H335Particulate deposition in the respiratory tract triggers acute mucosal irritation[2].

Personal Protective Equipment (PPE) Matrix

Trustworthiness in laboratory safety requires treating PPE as an active barrier system tailored to the specific physicochemical properties of the hazard. Because 3,4-dimethyl-1,3-thiazole-2-thione presents significant dermal and inhalation risks, standard baseline PPE is insufficient[6][7].

Table 2: Required PPE Specifications and Rationale

PPE CategorySpecification / StandardCausality / Rationale
Eye/Face Protection EN 166 (EU) or NIOSH (US) certified tightly fitting safety goggles with side-shields.Prevents ocular exposure to micro-particulates and irritating dust that cause severe eye damage (H318)[6][7].
Hand Protection Impervious Nitrile or Neoprene gloves (EN 374 compliant, minimum 0.11 mm thickness).Prevents dermal absorption. The thione moiety can permeate standard latex; nitrile provides a validated chemical barrier[6].
Body Protection Flame-resistant lab coat and impervious chemical apron.Mitigates systemic toxicity via dermal routes and protects against static discharge during powder handling[7].
Respiratory Protection N95/P100 particulate respirator; SCBA required for spill response.Prevents inhalation of aerosolized particulates, directly mitigating respiratory tract irritation (H335)[3][7].

Operational Workflow: Stock Solution Preparation

To ensure both the integrity of the chemical and the safety of the operator, the compound must be handled under strictly controlled conditions. The chemical is typically stored at 2–8°C under an inert atmosphere to prevent oxidative degradation[8].

Step-by-Step Methodology: Safe Weighing and Aliquoting

  • Environmental Setup: Ensure all operations are conducted inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm. Verify that the exhaust is functioning correctly before proceeding[6].

  • Temperature Equilibration: Retrieve the sealed vial from cold storage (2–8°C)[8]. Place the unopened vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial introduces ambient moisture, which causes condensation that can hydrolyze the thione group and degrade the reagent.

  • PPE Donning: Inspect and don double nitrile gloves (EN 374), a flame-resistant lab coat, and EN 166 safety goggles[6].

  • Precision Weighing: Use an anti-static weighing boat and a grounded stainless-steel spatula. Transfer the powder slowly. Causality: Vigorous scraping generates static electricity and aerosolizes the fine powder, increasing the risk of inhalation and dust explosion[7].

  • Solvent Dissolution: Immediately transfer the weighed solid into a pre-septum-capped vial containing the target anhydrous solvent (e.g., DMSO or DMF). Purge the headspace with dry Nitrogen or Argon to maintain an inert atmosphere[8].

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol) followed by distilled water. Dispose of all contaminated wipes in a designated solid hazardous waste container[6].

Emergency Response and Logistics Pathway

In the event of an accidental release or spill, immediate and structured action is required to prevent systemic exposure and environmental contamination.

G Start Pre-Operation Assessment (Fume Hood & PPE Check) Weighing Weighing & Transfer (Inert Atmosphere, 2-8°C) Start->Weighing Spill Spill Detected? Weighing->Spill Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Proceed Proceed with Synthesis Spill->Proceed No Clean Neutralize & Collect (Spark-proof tools) Evacuate->Clean Dispose Hazardous Waste Disposal (EPA/Local Regs) Clean->Dispose Proceed->Dispose Post-Reaction Waste

Figure 1: Operational workflow and emergency spill response pathway for thiazolethiones.

Spill Management Protocol:

  • Isolation: Immediately evacuate personnel from the immediate area and maximize fume hood ventilation[6].

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Lightly mist the spilled material with an inert solvent (like isopropanol) to suppress dust formation[7].

  • Collection: Use spark-proof tools to collect the dampened material into a highly visible, sealable hazardous waste container[7].

  • Final Decontamination: Wash the spill area with a mild detergent and water, ensuring no residual thione remains on the surface.

Disposal and Environmental Logistics

3,4-Dimethyl-1,3-thiazole-2-thione poses a long-term hazard to aquatic environments[5]. Under no circumstances should this chemical or its solutions be flushed down standard laboratory drains.

  • Solid Waste: Adhered or collected material, including contaminated PPE and weighing boats, must be placed in a clearly labeled, leak-proof container[7].

  • Liquid Waste: Halogen-free organic solvent waste containing dissolved thiazolethione must be segregated from aqueous waste and heavy metals.

  • Regulatory Compliance: All waste must be transferred to a licensed chemical waste contractor for high-temperature incineration (equipped with SOx/NOx scrubbers) in accordance with local and regional environmental protection laws[4][7].

References

  • NextSDS. Substance Database: Thiazole-2-thione derivatives. NextSDS. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1201418, 2(3H)-Thiazolethione, 4-methyl-. PubChem. URL:[Link]

Sources

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